Grapiprant
描述
This compound is an orally bioavailable antagonist of the prostaglandin E receptor subtype 4 (EP4), with potential analgesic, immunomodulating and antineoplastic activities. Upon administration of this compound, this agent selectively binds to and inhibits the binding of prostaglandin E2 (PGE2) and prevents the activation of the EP4 receptor. This inhibits PGE2-EP4 receptor-mediated signaling and prevents proliferation in tumor cells in which the PGE2-EP4 signaling pathway is over-activated. In addition, EP4 receptor inhibition modulates the immune system by preventing both interleukin-23 (IL-23) production and the IL-23-mediated expansion of Th17 cells. As EP4 is expressed by peripheral sensory neurons, blockade of EP4-mediated signaling may induce an analgesic effect. EP4, a prostanoid receptor subtype, is a G protein-coupled receptor that is expressed in certain types of cancers; it promotes tumor cell proliferation and invasion.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) that was first approved in 2018 and has 4 investigational indications.
a potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties; cyclooxygenase inhibitors
Structure
3D Structure
属性
IUPAC Name |
1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLFTCYCLXTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194419 | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
415903-37-6 | |
| Record name | Grapiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grapiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>136 ºC (Grapiprant hydrochloride) | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Technical Guide to the Role of Selective EP4 Receptor Antagonists in Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), a pivotal mediator in the inflammatory cascade. Selective antagonism of the EP4 receptor represents a promising therapeutic strategy for a multitude of inflammatory conditions, offering the potential for targeted anti-inflammatory and analgesic effects with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the role of selective EP4 receptor antagonists in inflammation pathways, detailing their mechanism of action, quantitative preclinical data, and key experimental protocols for their evaluation.
Introduction: The EP4 Receptor in Inflammation
Prostaglandin E2 (PGE2) is a key lipid mediator derived from the arachidonic acid pathway that plays a dual role in inflammation.[1] Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[2] However, evidence also suggests coupling to the Gi alpha subunit (Gαi) and activation of the PI3K-Akt pathway.[2] This signaling complexity allows the EP4 receptor to mediate a wide range of cellular responses involved in both the promotion and resolution of inflammation.
Selective EP4 receptor antagonists are designed to specifically block the binding of PGE2 to the EP4 receptor, thereby inhibiting its downstream signaling and mitigating its pro-inflammatory effects.[3] This targeted approach avoids the broad inhibition of prostaglandin synthesis seen with NSAIDs, which can lead to gastrointestinal and cardiovascular side effects.
Quantitative Preclinical Data of Selective EP4 Receptor Antagonists
The following tables summarize key in vitro and pharmacokinetic data for several prominent selective EP4 receptor antagonists.
Table 1: In Vitro Potency and Selectivity of Selective EP4 Receptor Antagonists
| Compound Name | Alternative Names | Potency (Ki) at human EP4 | Potency (IC50) at human EP4 | Selectivity over other EP Receptors | Reference(s) |
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 nM | pA2: 8.3 ± 0.03 | High selectivity over EP1, EP2, and EP3 | [1] |
| ONO-AE3-208 | AE3-208 | 1.3 nM | - | Less potent at EP3, FP, and TP receptors | |
| AAT-008 | - | 0.97 nM | - | - | |
| ER-819762 | - | - | 59 nM | - | |
| BGC20-1531 | - | pKi: 7.9 | pKB: 7.6-7.8 | - | |
| Compound 1 (from DOI: 10.1111/j.1476-5381.2008.00018.x) | - | 58 nM | ~6 nM | >172-fold vs EP1, >24-fold vs EP2, >172-fold vs EP3 | |
| Compound 2 (from DOI: 10.1111/j.1476-5381.2008.00018.x) | - | 41 nM | ~6 nM | >243-fold vs EP1, 30-fold vs EP2, >243-fold vs EP3 | |
| Compound 3 (from DOI: 10.1111/j.1476-5381.2008.00018.x) | - | 2.05 nM | 2.4 nM | >4878-fold vs EP1, >4878-fold vs EP2, >4878-fold vs EP3 | |
| CJ-042,794 | - | pKi: 8.5 | pA2: 8.6 | >200-fold more selective for EP4 than EP1, EP2, and EP3 | |
| Compound 36 (from DOI: 10.1021/acsmedchemlett.2c00495) | - | 65.9 ± 20.4 nM | 4.3 nM | >10,000 nM for EP1, EP2, and EP3 |
Table 2: Pharmacokinetic Parameters of Selective EP4 Receptor Antagonists
| Compound Name | Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Bioavailability (F%) | Reference(s) |
| This compound (CJ-023,423) | Cat | 2 mg/kg, p.o. | - | - | - | 39.6% | |
| This compound (CJ-023,423) | Cat | 2 mg/kg, i.v. | - | - | - | - | |
| Compound 36 (from DOI: 10.1021/acsmedchemlett.2c00495) | Rat | 1 mg/kg, i.v. | - | - | 3.01 ± 0.43 | - | |
| Compound 36 (from DOI: 10.1021/acsmedchemlett.2c00495) | Rat | 10 mg/kg, p.o. | 4.67 ± 2.31 | 1856 ± 394 | 4.65 ± 0.63 | 76.1% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the EP4 receptor and a general workflow for the preclinical evaluation of selective EP4 receptor antagonists.
Caption: EP4 Receptor Signaling Pathways
Caption: Preclinical Evaluation Workflow for EP4 Antagonists
Detailed Experimental Protocols
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
HEK293 cell membranes expressing the human EP4 receptor.
-
Radioligand: [3H]-PGE2.
-
Binding buffer: 10 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA.
-
Test compounds and non-labeled PGE2.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and non-labeled PGE2.
-
In a 96-well plate, add 10-20 µg of EP4 receptor membrane preparation to each well.
-
Add the test compound or non-labeled PGE2 at various concentrations.
-
Add [3H]-PGE2 to a final concentration of 0.3-0.5 nM.
-
Incubate the plate for 90 minutes at 25°C.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
4.1.2. cAMP Functional Assay (HTRF-based)
This assay measures the ability of an antagonist to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
PGE2.
-
Test compounds.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed HEK293-hEP4 cells in a 384-well white plate and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-treat the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Stimulate the cells with PGE2 at its EC80 concentration for 20 minutes at room temperature.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value of the antagonist.
-
4.1.3. Human Whole Blood Assay for TNF-α Inhibition
This assay assesses the functional activity of EP4 antagonists by measuring their ability to reverse PGE2-mediated suppression of TNF-α production in human whole blood.
-
Materials:
-
Fresh human whole blood from healthy volunteers.
-
Lipopolysaccharide (LPS).
-
PGE2.
-
Test compounds.
-
RPMI 1640 medium.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Dilute fresh human whole blood 1:1 with RPMI 1640 medium.
-
Add various concentrations of the test compound to the diluted blood and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Add PGE2 to a final concentration of 10 nM.
-
Stimulate the blood with LPS (e.g., 100 ng/mL) for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the samples to collect the plasma.
-
Measure the concentration of TNF-α in the plasma using an ELISA kit.
-
Calculate the percent reversal of PGE2-induced TNF-α suppression by the antagonist.
-
In Vivo Models
4.2.1. Rat Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.
-
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
-
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
-
4.2.2. Murine Collagen-Induced Arthritis (CIA)
The CIA model is a well-established animal model of rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.
-
Animals:
-
DBA/1 mice (8-10 weeks old).
-
-
Procedure:
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin administration of the test compound or vehicle daily from the onset of arthritis (typically around day 25-28) or prophylactically before disease onset.
-
Arthritis Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint rigidity). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a caliper.
-
Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Conclusion
Selective EP4 receptor antagonists represent a promising class of therapeutics for the treatment of a wide range of inflammatory diseases. Their targeted mechanism of action offers the potential for improved efficacy and safety compared to existing anti-inflammatory agents. The in-depth technical information and detailed experimental protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the continued exploration and development of this important class of molecules. A thorough understanding of the EP4 signaling pathways and the application of robust preclinical models are crucial for advancing these promising therapies from the laboratory to the clinic.
References
Grapiprant: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grapiprant (brand name Galliprant®) is a first-in-class, non-cyclooxygenase (COX) inhibiting, non-steroidal anti-inflammatory drug (NSAID) that functions as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor.[1][2] This targeted mechanism allows for the effective management of pain and inflammation, particularly in canine osteoarthritis, while avoiding the adverse effects commonly associated with traditional NSAIDs that inhibit prostaglandin synthesis.[1][2][3] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, pharmacodynamics, pharmacokinetics, and the detailed experimental protocols used in its evaluation.
Molecular Structure and Chemical Properties
This compound, with the chemical name N-((4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenethyl)carbamoyl)-4-methylbenzenesulfonamide, is a small molecule belonging to the piprant class. Its identity and core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea |
| Synonyms | CJ-023,423, AAT-007, RQ-00000007 |
| CAS Number | 415903-37-6 |
| Molecular Formula | C₂₆H₂₉N₅O₃S |
| Molecular Weight | 491.61 g/mol |
| Appearance | White to off-white solid/crystalline powder |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | >136 °C (hydrochloride salt) | |
| Water Solubility | Insoluble / Very poor (0.00595 mg/mL) | |
| Solubility (Organic) | Soluble in DMSO (≥50 mg/mL) and Ethanol (>20 mg/mL) | |
| LogP | 4.06 - 4.56 | |
| pKa (Strongest Acidic) | 4.33 | |
| pKa (Strongest Basic) | 6.86 |
Chemical Synthesis
The synthesis of this compound (CJ-023,423) is detailed in several patents, including U.S. Patent Nos. 6,710,054 and 7,141,580, and international patent application WO 2002/032900. The process involves the multi-step synthesis of the core imidazo[4,5-c]pyridine heterocyclic system, followed by its coupling to the phenethyl side chain and subsequent reaction to form the terminal sulfonylurea group. The process is designed to build the complex molecule sequentially, ensuring high purity of the final active pharmaceutical ingredient. Various crystalline forms (polymorphs) of this compound have also been identified and are described in patents such as U.S. Pat. No. 7,960,407, which details Forms A, B, C, D, and G.
Mechanism of Action: Selective EP4 Receptor Antagonism
This compound exerts its therapeutic effects through a highly specific mechanism of action that differentiates it from traditional NSAIDs.
-
Arachidonic Acid Cascade: In response to tissue injury or inflammation, the enzyme phospholipase A₂ releases arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes then convert arachidonic acid into various prostanoids, including Prostaglandin E₂ (PGE₂).
-
PGE₂ and its Receptors: PGE₂ is a key mediator of inflammation, pain, and fever. It exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.
-
The Role of the EP4 Receptor: The EP4 receptor is the primary mediator of PGE₂-elicited pain and inflammation. Its activation leads to the sensitization of sensory neurons and the promotion of inflammatory cascades.
-
Selective Blockade by this compound: this compound acts as a potent and selective competitive antagonist of the EP4 receptor. By binding to this receptor, it blocks PGE₂ from docking and initiating the downstream signaling pathways that lead to pain and inflammation.
-
Preservation of Homeostatic Functions: Unlike COX-inhibiting NSAIDs, this compound does not block the production of PGE₂ or other prostanoids. This allows prostanoids to continue their crucial homeostatic functions mediated by other receptors (e.g., EP1, EP2, EP3, TP), such as maintaining gastrointestinal mucosal integrity and renal blood flow, thereby reducing the risk of common NSAID-related side effects.
Pharmacodynamics: Receptor Binding and Selectivity
This compound's efficacy is rooted in its high affinity and selectivity for the EP4 receptor. Radioligand binding assays have been used to quantify these interactions across different species.
Table 3: this compound Receptor Binding Affinity and Potency
| Parameter | Species | Value |
| Ki | Human EP4 | 13 ± 4 nM |
| Ki | Rat EP4 | 20 ± 1 nM |
| Ki | Dog EP4 | 24 ± 2.7 nM |
| IC₅₀ | Dog EP4 | 35 ± 3.9 nM |
| pA₂ (cAMP inhibition) | Human EP4 | 8.3 ± 0.03 nM |
| pA₂ (cAMP inhibition) | Rat EP4 | 8.2 ± 0.2 nM |
| Source: Nakao et al., 2007; Nagahisa et al., 2017 |
Receptor Selectivity
Studies by Nakao et al. (2007) demonstrated that this compound (as CJ-023,423) is highly selective for the human EP4 receptor. It was found to be at least 200 times more selective for the EP4 receptor compared to other human prostanoid receptors, including EP1, EP2, EP3, DP (prostaglandin D), FP (prostaglandin F), IP (prostacyclin), and TP (thromboxane A) receptors. This high degree of selectivity is fundamental to its favorable safety profile.
Pharmacokinetics (Canine)
The pharmacokinetic profile of this compound has been extensively studied in dogs, the primary target species for its therapeutic use.
Table 4: Key Pharmacokinetic Parameters of this compound in Dogs (2 mg/kg Oral Dose)
| Parameter | Condition | Value |
| Tₘₐₓ (Time to Peak Concentration) | Fasted | ~1.0 - 1.5 hours |
| Fed | ~3.0 hours | |
| Cₘₐₓ (Peak Plasma Concentration) | Fasted | ~1,210 - 1,598 ng/mL |
| Fed | ~614 ng/mL | |
| Bioavailability | Fasted | ~89% - 111.9% |
| Fed | ~33% - 59.1% | |
| Elimination Half-life (t₁/₂) | N/A | ~5 - 6 hours |
| Protein Binding | N/A | ~95% (primarily to albumin) |
| Volume of Distribution (Vd) | IV Admin. | 3,642 - 3,883 mL/kg |
| Clearance (CL) | IV Admin. | 444 - 476 mL/hr/kg |
| Sources: Łebkowska-Wieruszewska et al., 2017; Rausch-Derra et al., 2016; NOAH Compendium |
Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached quickly in fasted dogs. The presence of food significantly reduces the rate and extent of absorption, decreasing Cₘₐₓ and bioavailability.
Distribution: this compound is highly bound to plasma proteins, particularly albumin. It has a large volume of distribution, indicating distribution into tissues.
Metabolism & Elimination: this compound is metabolized in the liver, with four primary metabolites identified (N-deamination, two hydroxylations, and N-oxidation). The primary route of excretion is via the feces (approx. 65%), with a smaller portion eliminated in the urine (approx. 20%). The majority of the dose is excreted within 48-72 hours.
Key Experimental Protocols
The following sections detail the methodologies employed in the foundational studies that characterized this compound.
Radioligand Receptor Binding Assay (for Ki and Selectivity)
This protocol is based on the methods described by Nakao et al. (2007).
-
Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor and its selectivity versus other prostanoid receptors.
-
Receptor Preparation:
-
HEK293 cells are stably transfected with cDNA encoding the target human or canine prostanoid receptor (e.g., EP4, EP1, EP2, etc.).
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization in a buffer followed by centrifugation to isolate the membrane fraction. Protein concentration is determined via a BCA or similar protein assay.
-
-
Assay Procedure:
-
In a 96-well plate, the prepared receptor membranes are incubated in a binding buffer.
-
A fixed concentration of a radiolabeled ligand (e.g., 1 nM [³H]PGE₂) is added to each well.
-
Varying concentrations of unlabeled this compound (or other test compounds) are added to competitively displace the radioligand.
-
The plate is incubated for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, separating bound from free radioligand.
-
The filter is washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity trapped on the filter is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Data are used to generate a concentration-response curve.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Long-Term Safety Study in Healthy Dogs
This protocol is based on the 9-month study by Rausch-Derra et al. (2015).
-
Objective: To evaluate the safety of long-term, daily oral administration of this compound.
-
Animals: Thirty-six healthy 9-month-old Beagle dogs.
-
Study Design:
-
Dogs were randomly assigned to four groups (n=8 per group, equal sex distribution).
-
Groups received this compound via oral gavage once daily for 9 months at doses of 0 (placebo control), 1, 6, or 50 mg/kg. The vehicle was a 0.5% methylcellulose (B11928114) suspension.
-
An additional subset of dogs in the 50 mg/kg group was monitored for a 30-day recovery period after the treatment phase.
-
-
Monitoring and Evaluations:
-
Daily: Clinical observations for general health, appetite, demeanor, and adverse events (e.g., emesis, changes in feces).
-
Periodic: Body weight measurements, physical examinations, ophthalmologic exams, and electrocardiograms (ECG).
-
Clinical Pathology: Blood and urine samples were collected at baseline and at regular intervals throughout the study for hematology, serum chemistry, and urinalysis.
-
-
Endpoint: At the end of the 9-month treatment period (or the 30-day recovery), dogs were euthanized for complete necropsy and histopathological evaluation of tissues.
Clinical Efficacy Study in Dogs with Osteoarthritis
This protocol is based on the field study by Rausch-Derra et al. (2016).
-
Objective: To evaluate the effectiveness of this compound for the control of pain and inflammation associated with naturally occurring osteoarthritis (OA).
-
Animals: Client-owned dogs with a confirmed diagnosis of OA.
-
Study Design: A prospective, randomized, masked, placebo-controlled, multi-site clinical study.
-
Dogs were randomly assigned to one of two treatment groups: this compound (2 mg/kg) or a matching placebo.
-
Treatments were administered orally once daily for 28 days.
-
Both owners and veterinarians were masked to the treatment allocation.
-
-
Efficacy Assessment:
-
The primary outcome was assessed by the dog owner using the Canine Brief Pain Inventory (CBPI). The CBPI is a validated tool that includes a Pain Severity Score (PSS) and a Pain Interference Score (PIS).
-
Owners completed the CBPI on Days 0, 7, 14, 21, and 28.
-
A "treatment success" was defined as a predefined level of improvement in the CBPI scores.
-
-
Safety Assessment: Veterinarians conducted physical examinations and collected blood for clinical pathology at the start and end of the study. Owners reported any observed adverse events throughout the 28-day period.
Quantification in Plasma by HPLC-Fluorescence
This protocol is based on the method by De Vito et al. (2016).
-
Objective: To quantify this compound concentrations in canine plasma for pharmacokinetic studies.
-
Sample Preparation:
-
Plasma samples are spiked with an internal standard (e.g., metoclopramide).
-
This compound is extracted from the plasma using a liquid-liquid extraction with chloroform.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Column: Synergi Polar-RP 80A analytical column (150 mm × 4.6 mm).
-
Mobile Phase: Isocratic elution with Acetonitrile (ACN) and 20 mM Ammonium Acetate (AcONH₄) solution (pH 4) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 365 nm.
-
-
Validation: The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), selectivity, accuracy, precision, and stability. The LLOQ was determined to be 10 ng/mL.
Conclusion
This compound represents a significant advancement in anti-inflammatory therapy, offering a targeted approach to pain management. Its high selectivity for the EP4 receptor allows for effective analgesia and anti-inflammatory action while preserving the homeostatic functions of other prostanoid pathways. The comprehensive data on its chemical properties, pharmacodynamics, and pharmacokinetics provide a solid foundation for its clinical use and for future research into other potential therapeutic applications for this class of drugs. The detailed experimental protocols outlined herein serve as a guide for researchers in the continued evaluation and development of selective prostaglandin receptor antagonists.
References
- 1. View of Prostanoid receptors (version 2020.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 2. apexbt.com [apexbt.com]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piprant Class of Drugs: A Technical Guide to Their Interaction with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The "piprant" class of drugs represents a significant advancement in targeted therapy, primarily functioning as selective antagonists for G-protein coupled receptors (GPCRs), with a particular focus on the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This technical guide provides an in-depth analysis of the interaction between piprant drugs, exemplified by grapiprant, and their GPCR targets. It details the molecular mechanisms of action, presents quantitative pharmacological data, and outlines the experimental protocols used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential and scientific investigation of this promising class of pharmaceuticals.
Introduction: The Piprant Class and G-Protein Coupled Receptors
The piprant class of drugs is a relatively new therapeutic category of prostaglandin receptor antagonists.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby block the production of all prostaglandins, piprants offer a more targeted approach by selectively blocking specific prostaglandin receptors.[2][3] This selectivity allows for the modulation of pathological pathways while potentially minimizing the side effects associated with the broad inhibition of prostaglandin synthesis.[2][4]
This compound is the pioneer drug of this class and a potent and specific antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4). It is approved for veterinary use to control pain and inflammation associated with osteoarthritis in dogs. The therapeutic efficacy of this compound has spurred interest in the development of other piprant-class drugs for various human conditions, including cancer.
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. The EP4 receptor is a class A GPCR that, upon binding its endogenous ligand PGE2, primarily couples to the Gsα subunit of heterotrimeric G-proteins. This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of downstream signaling cascades. There is also evidence suggesting that the EP4 receptor can couple to other G-proteins, such as Giα, and can signal through β-arrestin pathways, highlighting the complexity of its signaling potential.
Quantitative Pharmacology of this compound
The pharmacological activity of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism at the EP4 receptor across different species.
Table 1: this compound Binding Affinity (Ki) for the EP4 Receptor
| Species | Ki (nM) | Radioligand | Cell Line | Reference |
| Human | 13 ± 4 | [3H]-PGE2 | HEK293 | |
| Rat | 20 ± 1 | [3H]-PGE2 | - | |
| Dog | 24 ± 2.7 | [3H]-PGE2 | HEK293 |
Table 2: this compound Functional Antagonism (IC50) at the EP4 Receptor
| Species | IC50 (nM) | Assay Type | Cell Line | Reference |
| Human | 14 ± 3.9 | cAMP Inhibition | - | |
| Rat | 27 ± 1.3 | cAMP Inhibition | - | |
| Dog | 35 ± 3.9 | [3H]-PGE2 Displacement | HEK293 |
Signaling Pathways of the EP4 Receptor
The EP4 receptor's signaling is multifaceted, with the canonical Gs-cAMP pathway being the most well-characterized. However, evidence for alternative signaling routes through Gi and β-arrestin is emerging, suggesting a potential for biased agonism and functional selectivity.
Canonical Gs-cAMP Signaling Pathway
Upon binding of PGE2, the EP4 receptor undergoes a conformational change that facilitates its interaction with the Gsα subunit of the heterotrimeric G-protein. This interaction promotes the exchange of GDP for GTP on Gsα, leading to its dissociation from the Gβγ dimer. The activated Gsα-GTP complex then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects associated with EP4 activation.
EP4 Receptor Gs-cAMP Signaling Pathway
Alternative Gi and β-Arrestin Signaling Pathways
Emerging evidence suggests that the EP4 receptor can also couple to Giα proteins, which inhibit adenylyl cyclase, thereby providing a negative feedback loop on cAMP production. Furthermore, upon prolonged agonist stimulation, GPCRs are often phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding can sterically hinder further G-protein coupling, leading to desensitization. Additionally, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades, such as those involving MAP kinases.
EP4 Receptor Gi and β-Arrestin Signaling
Key Experimental Protocols
The characterization of piprant drug interactions with GPCRs relies on a suite of well-established in vitro assays. This section provides detailed methodologies for three key experimental protocols.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a drug to its receptor. It measures the displacement of a radiolabeled ligand from the receptor by an unlabeled test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of a piprant drug for the EP4 receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the target receptor (e.g., HEK293 cells expressing human EP4 receptor). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled piprant drug.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the piprant drug. The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of the second messenger cAMP, providing a measure of the functional activity of the drug at the receptor.
Objective: To determine the potency (IC50) of a piprant drug in antagonizing agonist-induced cAMP production via the EP4 receptor.
Methodology:
-
Cell Culture: Cells expressing the EP4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density in 96- or 384-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the piprant drug for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., PGE2) for a specific duration (e.g., 10-30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: The results are expressed as the percentage of inhibition of the agonist-induced cAMP response. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the piprant drug and fitting the data to a sigmoidal dose-response curve.
cAMP Functional Assay Workflow
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into receptor desensitization and G-protein-independent signaling.
Objective: To assess the ability of a piprant drug to modulate agonist-induced β-arrestin recruitment to the EP4 receptor.
Methodology:
-
Assay Principle: These assays often utilize enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET) technologies. In the PathHunter assay, the GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into proximity, reconstituting a functional enzyme that generates a detectable signal.
-
Cell Lines: Commercially available cell lines stably co-expressing the tagged EP4 receptor and β-arrestin are typically used.
-
Assay Procedure: Cells are plated in multi-well plates. They are then incubated with the piprant drug (as an antagonist) followed by the addition of an agonist, or with the piprant drug alone to test for agonist activity.
-
Signal Detection: After an appropriate incubation period, the substrate for the reconstituted enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
Data Analysis: For antagonists, the data are analyzed to determine the IC50 for the inhibition of agonist-induced β-arrestin recruitment.
β-Arrestin Recruitment Assay Workflow
Conclusion
The piprant class of drugs, exemplified by the EP4 receptor antagonist this compound, offers a targeted therapeutic approach with a potentially improved safety profile compared to traditional NSAIDs. Their mechanism of action, centered on the selective blockade of specific GPCRs, underscores the importance of a thorough understanding of their pharmacological interactions. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising class of compounds. The continued investigation into the nuanced signaling pathways of their target receptors and the development of novel piprants hold significant promise for the future of targeted therapies for a range of diseases.
References
Grapiprant: A Technical Guide to its Potential in Human Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Grapiprant, a first-in-class piprant, presents a compelling therapeutic candidate for human osteoarthritis (OA) by offering a targeted approach to pain and inflammation. As a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) E-prostanoid 4 (EP4) receptor, this compound's mechanism of action circumvents the cyclooxygenase (COX) inhibition associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering a safer, more targeted treatment modality.[1][2][3][4][5] This technical guide provides a comprehensive overview of the existing preclinical and clinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy, with the objective of informing future human osteoarthritis research and development.
Introduction: The Unmet Need in Osteoarthritis Treatment
Osteoarthritis is a leading cause of chronic pain and disability worldwide, with current therapeutic strategies primarily focused on symptomatic relief. Traditional NSAIDs, while effective, carry a risk of gastrointestinal, renal, and cardiovascular adverse events due to their non-specific inhibition of COX enzymes. This highlights the critical need for novel therapeutic agents with improved safety profiles. This compound, by selectively targeting the EP4 receptor, a primary mediator of PGE2-induced pain and inflammation in the context of OA, represents a promising alternative.
Mechanism of Action: Selective EP4 Receptor Antagonism
Prostaglandin E2 is a key mediator of inflammation and pain in osteoarthritis. It exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly responsible for mediating the nociceptive and inflammatory effects of PGE2 within the joint. This compound acts as a potent and selective antagonist of the EP4 receptor, thereby blocking the downstream signaling cascade that leads to pain sensitization and inflammation. This targeted approach leaves the homeostatic functions of other prostanoids, which are mediated by other EP receptors and COX enzymes, intact.
Signaling Pathway
The binding of PGE2 to the EP4 receptor, a G-protein coupled receptor, primarily activates the Gs alpha subunit (Gsα). This initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that contribute to pain and inflammation. This compound competitively inhibits this binding, thus preventing the initiation of this inflammatory cascade.
Quantitative Data
Receptor Binding Affinity
This compound demonstrates high binding affinity for the EP4 receptor across multiple species. The inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values are summarized below.
| Species | Receptor | Parameter | Value (nM) | Reference |
| Dog | EP4 | Ki | 24 | (Nagahisa et al., 2017) |
| Dog | EP4 | IC50 | 35 | (Nagahisa et al., 2017) |
| Rat | EP4 | Ki | 20 ± 1 | (Nakao et al., 2007) |
| Rat | EP4 | IC50 | 27 ± 1.3 | (Nakao et al., 2007) |
| Human | EP4 | Ki | 13 ± 4 | (Nakao et al., 2007) |
| Human | EP4 | IC50 | 14 ± 3.9 | (Nakao et al., 2007) |
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in several animal species, providing valuable data for predicting human pharmacokinetics.
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Dog (Beagle) | 1 mg/kg PO | - | 0.42 - 0.67 | 1800 | 3.7 - 6.1 | 62 | |
| 3 mg/kg PO | - | 0.42 - 0.67 | 7600 | 3.7 - 6.1 | 90 | ||
| 10 mg/kg PO | - | 0.42 - 0.67 | 31000 | 3.7 - 6.1 | 110 | ||
| Dog (Mdr1-deficient Collie) | ~2 mg/kg PO | ~5000 | 1 | 16000 | 4.6 | - | |
| Cat | 3 mg/kg PO | 683 - 4950 | 1 - 4 | - | 2 - 14 | - | |
| 9 mg/kg PO | 683 - 4950 | 1 - 4 | - | 2 - 14 | - | ||
| 15 mg/kg PO | 683 - 4950 | 1 - 4 | - | 2 - 14 | - | ||
| Horse | 2 mg/kg PO | 31.9 ± 13.9 | 1.5 ± 0.5 | - | 5.86 ± 2.46 | - | |
| Rabbit | 2 mg/kg IV | - | - | - | 2.18 | - |
Key Experimental Protocols
Preclinical Efficacy Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory properties of novel compounds.
-
Animals: Male Wistar rats.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw.
-
Treatment: this compound (or vehicle control) is administered orally at various doses prior to carrageenan injection.
-
Outcome Measures: Paw volume is measured at baseline and at specified time points post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Canine Clinical Trial for Osteoarthritis
A pivotal study for the veterinary approval of this compound was a prospective, randomized, masked, placebo-controlled multisite clinical study in client-owned dogs with osteoarthritis.
-
Study Population: Client-owned dogs with radiographic evidence of OA in at least one appendicular joint and clinical signs of pain.
-
Inclusion Criteria: Dogs weighing ≥3.6 kg, with a veterinarian-confirmed diagnosis of OA and owner-assessed pain.
-
Exclusion Criteria: Clinically relevant abnormal clinical pathology, concurrent spinal or neurological issues affecting gait, other forms of arthritis, and recent major surgery.
-
Treatment: this compound (2 mg/kg) or placebo administered orally once daily for 28 days.
-
Primary Efficacy Endpoint: Owner assessment of pain and function using the Canine Brief Pain Inventory (CBPI). Treatment success was defined as a predefined improvement in the CBPI score.
-
Secondary Efficacy Endpoint: Veterinarian's overall assessment of the dog's condition.
-
Safety Assessment: Monitoring of adverse events, physical examinations, and clinical pathology.
The CBPI is a validated tool for assessing chronic pain in dogs. It consists of two main components:
-
Pain Severity Score (PSS): Owners rate the dog's pain on a scale of 0-10 for "worst pain," "least pain," "average pain," and "pain now." The scores for these four questions are averaged to obtain the PSS.
-
Pain Interference Score (PIS): Owners rate how much pain interferes with six activities (general activity, enjoyment of life, ability to rise, to walk, to run, and to climb stairs) on a scale of 0-10. The average of these six scores constitutes the PIS.
Experimental Workflow: Canine Osteoarthritis Clinical Trial
Human Clinical Trials: Current Status and Future Directions
While the majority of published data on this compound is from veterinary studies, its development for human use has been initiated. A Phase 1 clinical trial (NCT00392080) has been completed, which assessed the effect of this compound (then known as CJ-023,423) on the incidence of stomach ulcers compared to naproxen (B1676952) in healthy volunteers. This study provided initial safety data in humans.
Furthermore, Phase 2 clinical trials in humans with osteoarthritis have been conducted, with reports suggesting that a 100 mg daily dose of this compound is effective in relieving symptoms over a 4-week period, with an efficacy comparable to 500 mg of naproxen twice daily. This compound is also being investigated for chronic pain in Phase 2 trials.
Detailed protocols and full results from these human trials are not yet widely published. However, the strong preclinical data and the successful translation to a clinical setting in dogs provide a solid foundation for the continued investigation of this compound in human osteoarthritis.
Conclusion and Future Perspectives
This compound's selective EP4 receptor antagonism presents a promising and innovative approach to the management of osteoarthritis pain and inflammation. The extensive data from preclinical models and canine clinical trials demonstrate its efficacy and suggest a favorable safety profile compared to traditional NSAIDs.
For human osteoarthritis research, the following steps are critical:
-
Publication of Full Human Clinical Trial Data: The detailed results from the Phase 1 and Phase 2 studies are crucial for a comprehensive understanding of this compound's safety, efficacy, and dose-response in humans.
-
Long-Term Human Safety and Efficacy Studies: Larger and longer-duration Phase 3 trials are necessary to confirm the long-term safety and efficacy of this compound in a diverse patient population with osteoarthritis.
-
Biomarker Studies: Investigation into biomarkers associated with this compound's mechanism of action could help in identifying patient populations most likely to respond to treatment.
References
- 1. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. A Prospective, Randomized, Masked, Placebo-Controlled Multisite Clinical Study of this compound, an EP4 Prostaglandin Receptor Antagonist (PRA), in Dogs with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Grapiprant's Cellular Interactions Beyond the EP4 Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grapiprant, a non-steroidal anti-inflammatory drug (NSAID) of the piprant class, has gained prominence for its targeted mechanism of action. It is a selective antagonist of the E-type prostanoid receptor 4 (EP4), a key mediator of pain and inflammation. This selectivity allows this compound to circumvent the common adverse effects associated with traditional NSAIDs, which non-selectively inhibit cyclooxygenase (COX) enzymes and, consequently, the production of various prostanoids involved in homeostatic functions. While the high affinity and selectivity for the EP4 receptor are well-documented, a thorough understanding of any potential off-target interactions is crucial for a complete pharmacological profile. This technical guide provides an in-depth analysis of the cellular targets of this compound beyond the EP4 receptor, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Core Mechanism of Action: EP4 Receptor Antagonism
This compound functions as a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] PGE2 is a principal mediator of inflammation and pain, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, when activated by PGE2, couples to the Gsα subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is implicated in the sensitization of sensory neurons and the inflammatory response. This compound selectively blocks this interaction, thereby mitigating pain and inflammation.
Off-Target Cellular Interactions of this compound
While this compound is renowned for its selectivity, comprehensive pharmacological evaluation involves assessing its binding affinity and functional activity at other related receptors. The primary investigation into this compound's selectivity was detailed in a seminal study by Nakao et al. (2007), where the compound was referred to by its developmental code, CJ-023,423.
Quantitative Analysis of Receptor Binding Affinity
| Receptor Subtype | Ligand | Species | Binding Affinity (Ki) | Reference |
| EP4 | This compound (CJ-023,423) | Human | 13 ± 4 nM | [5] |
| EP4 | This compound (CJ-023,423) | Rat | 20 ± 1 nM | |
| EP4 | This compound | Dog | 24 nM | |
| Other Prostanoid Receptors (EP1, EP2, EP3, DP, FP, IP, TP) | This compound (CJ-023,423) | Human | >200-fold lower affinity than for EP4 |
Note: A lower Ki value indicates a higher binding affinity.
Functional Antagonism at EP4 and Other Receptors
Functional assays, such as the measurement of cAMP accumulation, provide insight into the antagonistic activity of this compound at its target receptor.
| Receptor | Assay Type | Species | Potency (pA2 / IC50) | Reference |
| EP4 | cAMP Accumulation | Human | pA2: 8.3 ± 0.03 | |
| EP4 | cAMP Accumulation | Rat | pA2: 8.2 ± 0.2 | |
| EP4 | cAMP Accumulation (recombinant) | Human | IC50: 11.7 nM | |
| EP4 | [3H]-PGE2 Displacement | Dog | IC50: 35 nM |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
The available data consistently demonstrates that this compound is a highly selective antagonist for the EP4 receptor with significantly less activity at other prostanoid receptors.
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
The following diagram illustrates the established signaling pathway of the EP4 receptor and the mechanism of action of this compound.
Figure 1: this compound's antagonism of the EP4 receptor signaling pathway.
Experimental Workflow for Receptor Binding Assay
The determination of this compound's binding affinity for various prostanoid receptors is typically achieved through competitive radioligand binding assays.
Figure 2: Generalized workflow for a competitive radioligand binding assay.
Experimental Workflow for cAMP Functional Assay
Functional antagonism is assessed by measuring the inhibition of agonist-induced cAMP production.
Figure 3: Generalized workflow for a cAMP functional assay.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to determine the selectivity of this compound. These are based on standard methodologies in the field.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for prostanoid receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human prostanoid receptor of interest (EP1, EP2, EP3, or EP4).
-
Radioligand: [3H]-PGE2.
-
Unlabeled this compound (CJ-023,423) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
-
[3H]-PGE2 at a fixed concentration (typically near its Kd value).
-
Diluted cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay Protocol
Objective: To determine the functional antagonist activity (pA2 or IC50) of this compound at the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
PGE2 solution.
-
This compound (CJ-023,423) solutions at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay formats).
-
96-well or 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Cell Culture and Plating: Culture the EP4-expressing HEK293 cells under standard conditions. Seed the cells into microplates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells containing this compound and incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
Quantification of cAMP: Perform the competitive immunoassay as per the kit protocol to quantify the amount of cAMP in each well. This typically involves the addition of labeled cAMP and a specific antibody.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the cAMP concentration (or percentage of inhibition) against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
For competitive antagonism, a Schild analysis can be performed to determine the pA2 value.
-
Conclusion
References
a preclinical safety and toxicology data for Grapiprant
An In-depth Technical Guide to the Preclinical Safety and Toxicology of Grapiprant
Introduction
This compound is a first-in-class, non-cyclooxygenase (COX) inhibiting, non-steroidal anti-inflammatory drug (NSAID) belonging to the piprant class.[1][2][3] It functions as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor, a key mediator of pain and inflammation.[1][4] Approved for veterinary use in dogs for the control of pain and inflammation associated with osteoarthritis, its targeted mechanism of action differentiates it from traditional NSAIDs, potentially offering an improved safety profile. This guide provides a comprehensive overview of the preclinical safety and toxicology data for this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, eliciting effects such as vasodilation, edema, and pain sensitization. It exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for mediating the pain and inflammation associated with conditions like osteoarthritis.
Unlike traditional NSAIDs that inhibit COX enzymes and thereby block the production of all prostaglandins, this compound acts downstream in the arachidonic acid cascade. It selectively binds to and blocks the EP4 receptor, inhibiting the specific signaling pathway responsible for PGE2-driven pain and inflammation while not interfering with other prostaglandin pathways that are important for various physiological functions, such as gastrointestinal protection and renal homeostasis.
Toxicology Studies
A comprehensive set of toxicological studies has been conducted to characterize the safety profile of this compound.
Acute Toxicity
Single-dose oral toxicity studies were conducted in rats and dogs. The results indicate a low potential for acute toxicity, particularly in rats.
Experimental Protocol: Acute Oral Toxicity in Rats
-
Species: Rat
-
Dose Levels: 250, 500, 1000, or 2000 mg/kg bw.
-
Administration: Single oral gavage in a 0.5% methylcellulose (B11928114) suspension.
-
Endpoints: Mortality, clinical signs, body weight changes.
Experimental Protocol: Acute Oral Toxicity in Dogs
-
Species: Dog
-
Dose Levels: 100, 300, or 1000 mg/kg bw.
-
Administration: Single oral gavage in a 0.5% methylcellulose suspension.
-
Endpoints: Mortality, clinical signs (emesis, feces consistency), cardiovascular changes.
Table 1: Summary of Acute Oral Toxicity Studies
| Species | Dose Levels (mg/kg) | Key Findings | NOAEL (mg/kg) |
| Rat | Up to 2000 | No mortality observed. Decreased body weight at 2000 mg/kg. | 1000 |
| Dog | 100, 300, 1000 | Emesis and loose/mucous feces at all doses. Cardiovascular changes observed. Minimum lethal dose estimated at 1000 mg/kg. | Not determined |
Repeated-Dose Toxicity
Repeated-dose toxicity has been evaluated in mice, rats, dogs, and cats for durations ranging from 28 days to 9 months. The primary findings across species were related to gastrointestinal effects.
Experimental Protocol: 9-Month Oral Toxicity in Dogs
-
Species: Beagle Dogs (n=36, both sexes).
-
Groups:
-
Control (0.5% methylcellulose vehicle).
-
This compound at 1 mg/kg/day.
-
This compound at 6 mg/kg/day.
-
This compound at 50 mg/kg/day.
-
An additional recovery group for the 50 mg/kg dose (30-day treatment-free period).
-
-
Administration: Once daily via oral gavage for 9 months.
-
Endpoints: Daily clinical observations, body weight, ophthalmologic exams, ECGs, clinical pathology (hematology, serum chemistry), urinalysis, gross necropsy, and histopathology.
Table 2: Summary of Repeated-Dose Oral Toxicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |
| Mouse, Rat | Up to 1 month | Up to 2000 | GI effects. Changes in serum chemistry (decreased total protein, albumin) and hematology at high doses. |
| Dog | 9 months | 1, 6, 50 | All dogs remained clinically normal. Emesis and soft/mucoid feces observed in all groups, including controls, with higher frequency in this compound groups. Minor, reversible decreases in serum total protein and albumin. No drug-related gross or microscopic pathology, except for mild mucosal regeneration in the ileum of one dog at 50 mg/kg. |
| Cat | 28 days | 3, 9, 15 | This compound was well tolerated. No significant effects on body weight, food consumption, clinical pathology, or gross/histologic findings were identified. |
Genotoxicity
A standard battery of genotoxicity tests was conducted in accordance with VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.
Experimental Protocols
-
Ames Test (Bacterial Reverse Mutation): this compound was tested for its ability to induce reverse mutations in strains of Salmonella typhimurium and E. coli, both with and without metabolic activation.
-
In Vitro Chromosomal Aberration Test: The potential of this compound to induce chromosomal aberrations was assessed in lymphocytes, in the presence of a rat liver metabolic activation system.
-
In Vivo Micronucleus Test: Rats were treated orally for two consecutive days, and bone marrow polychromatic erythrocytes were examined for the presence of micronuclei.
Table 3: Summary of Genotoxicity Studies
| Assay | System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and Without | Negative |
| Chromosomal Aberration | Lymphocytes (in vitro) | With | Negative |
| Micronucleus Test | Rat bone marrow (in vivo) | N/A | Negative |
Based on these results, this compound is considered to be non-genotoxic.
Carcinogenicity
Carcinogenicity studies have not been conducted for this compound. This is considered acceptable by regulatory agencies due to the lack of genotoxic potential, the absence of structural alerts for carcinogenicity, and the lack of pre-neoplastic or neoplastic lesions observed in the repeated-dose toxicity studies.
Reproductive and Developmental Toxicity
Specific studies on reproductive and developmental toxicity were not performed. This was justified by the intended use of the product, primarily in older dogs with osteoarthritis. However, data from the 9-month dog study showed no treatment-related changes in the weights or histology of reproductive organs. Consequently, the use of this compound is not recommended in breeding, pregnant, or lactating dogs.
Conclusion
The preclinical safety and toxicology data for this compound indicate a well-characterized safety profile. The mechanism of action, selective antagonism of the EP4 receptor, avoids the broad inhibition of prostaglandin synthesis associated with traditional NSAIDs. Acute toxicity is low. In repeated-dose studies across multiple species, the primary findings were dose-related gastrointestinal effects, which were generally mild and well-tolerated at therapeutic dose levels. This compound demonstrated no evidence of genotoxic potential in a standard battery of tests. The collective data support the safety of this compound for its intended use, with a wide margin of safety demonstrated in long-term animal studies.
References
A Paradigm Shift in Anti-Inflammatory Therapeutics: The Theoretical Advantages of Selective EP4 Antagonism Over Non-Selective NSAIDs
A Technical Guide for Drug Development Professionals
Executive Summary
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of pain and inflammation management. Their mechanism, the non-selective inhibition of cyclooxygenase (COX) enzymes, is highly effective but fraught with a significant burden of gastrointestinal, cardiovascular, and renal side effects. This is a direct consequence of their indiscriminate suppression of prostanoids, which have both pathological and vital physiological "housekeeping" roles. The scientific community has long sought a more refined therapeutic strategy. This guide details the compelling theoretical advantages of a targeted approach: the selective antagonism of the E-prostanoid 4 (EP4) receptor. By specifically blocking a key receptor responsible for mediating prostaglandin (B15479496) E2 (PGE2)-driven inflammation and pain, EP4 antagonists represent a promising new class of therapeutics designed to deliver potent efficacy with a superior safety profile, thereby decoupling analgesic and anti-inflammatory benefits from the systemic liabilities of traditional NSAIDs.
Comparative Mechanisms of Action
Understanding the distinct mechanisms of non-selective NSAIDs and EP4 antagonists is fundamental to appreciating the theoretical benefits of the latter.
Non-Selective NSAIDs: Broad-Spectrum Enzyme Inhibition
Non-selective NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their effects by inhibiting both isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins (B1171923) that regulate essential physiological processes.[2][3] These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation via thromboxane (B8750289) A2.
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. Its activation leads to the production of prostaglandins, primarily PGE2, that mediate inflammation, pain, and fever.
By inhibiting both enzymes, non-selective NSAIDs reduce the production of inflammatory prostaglandins at the site of injury (a COX-2 mediated effect) but also disrupt the vital homeostatic functions maintained by COX-1, leading to their well-documented adverse effects.
EP4 Antagonism: Targeted Receptor Blockade
PGE2, the primary pro-inflammatory prostaglandin, mediates its diverse effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Extensive research has identified the EP4 receptor as a principal transducer of PGE2-driven inflammation and nociceptive sensitization.
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs). Upon PGE2 binding, it activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP). This increase in cAMP activates downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn modulate cellular functions related to inflammation and pain. Evidence also points to EP4 coupling to other pathways, including Gi and PI3K, highlighting its complex signaling capabilities.
Selective EP4 antagonists work by competitively binding to the EP4 receptor, preventing its activation by PGE2. This targeted blockade inhibits the specific downstream signaling responsible for inflammation and pain without affecting the synthesis of PGE2 or other prostanoids. This preserves the physiological functions mediated by other prostanoids and other EP receptor subtypes.
Core Theoretical Advantages of EP4 Antagonism
The primary advantage of selective EP4 antagonism lies in its precision. By targeting a specific receptor in the inflammatory cascade, it is hypothesized to uncouple efficacy from the mechanism-based toxicities of non-selective NSAIDs.
Gastrointestinal (GI) Safety
-
Non-Selective NSAIDs : The GI toxicity of NSAIDs is their most notorious side effect. By inhibiting COX-1, they deplete prostaglandins that are essential for gastric defense, leading to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and an increased risk of dyspepsia, erosions, ulcers, and life-threatening bleeding. The annual incidence of serious GI complications is estimated to be 1% to 1.5% in chronic users.
-
EP4 Antagonism : EP4 antagonists do not inhibit COX-1 and therefore do not interfere with the synthesis of these protective prostaglandins. Furthermore, studies suggest that EP4 signaling itself plays a role in maintaining intestinal homeostasis and mucosal integrity. By preserving these protective mechanisms, selective EP4 antagonism is theorized to offer a significantly improved GI safety profile, avoiding the direct mucosal damage caused by NSAIDs.
Cardiovascular (CV) Safety
-
Non-Selective NSAIDs : The CV risk associated with NSAIDs is complex and relates to the disruption of the balance between COX-2-derived prostacyclin (PGI2) and COX-1-derived thromboxane A2 (TXA2). PGI2 is a vasodilator and platelet aggregation inhibitor, while TXA2 is a vasoconstrictor and platelet promoter. Imbalancing this system can lead to a prothrombotic state, increasing the risk of myocardial infarction and stroke.
-
EP4 Antagonism : The key theoretical CV advantage is that EP4 antagonists do not alter the systemic production of any prostanoids, including PGI2 and TXA2. This preserves the natural homeostatic balance critical for cardiovascular health. By avoiding interference with these pathways, selective EP4 antagonism is expected to carry a neutral or more favorable cardiovascular risk profile compared to both non-selective and COX-2 selective NSAIDs.
Renal Safety
-
Non-Selective NSAIDs : Prostaglandins produced by both COX-1 and COX-2 are critical for regulating renal hemodynamics, particularly in states of renal compromise or volume depletion. NSAID-mediated inhibition can lead to afferent arteriole vasoconstriction, reduced renal blood flow, salt and water retention, and acute kidney injury.
-
EP4 Antagonism : The role of the EP4 receptor in the kidney is multifaceted, involving renin release and the regulation of glomerular hemodynamics. While this necessitates careful clinical evaluation, the selective nature of EP4 antagonism is hypothesized to offer a superior renal safety margin compared to the broad inhibition of all renal prostaglandins by NSAIDs. Notably, some preclinical studies in chronic kidney disease models suggest that EP4 antagonists may even be renoprotective by attenuating hyperfiltration and inflammation.
References
Methodological & Application
Application Note: Profiling Cytokine Modulation by Grapiprant in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grapiprant is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4), which plays a crucial role in mediating inflammation and pain.[1][2][3] The EP4 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, can trigger downstream signaling cascades leading to the production of pro-inflammatory cytokines.[4] By blocking the EP4 receptor, this compound offers a targeted approach to modulate inflammatory responses.[1] This application note provides detailed protocols for conducting cell culture experiments to profile the effect of this compound on cytokine production, particularly in models of inflammation.
Mechanism of Action: this compound and EP4 Receptor Signaling
Prostaglandin E2 is a key inflammatory mediator. Its effects are transduced through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for PGE2-driven inflammation. Activation of the EP4 receptor by PGE2 can initiate two main signaling pathways:
-
Gαs-cAMP-PKA Pathway: This canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
Gαi-PI3K-Akt Pathway: The EP4 receptor can also couple to inhibitory G proteins (Gαi), activating the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.
Both pathways can ultimately influence the transcription of various genes, including those encoding cytokines. This compound, as a selective EP4 antagonist, competitively binds to the EP4 receptor, thereby preventing PGE2 from initiating these pro-inflammatory signaling cascades. This targeted blockade is expected to reduce the production of inflammatory cytokines.
Experimental Protocols
This section provides a detailed protocol for investigating the effect of this compound on cytokine production in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
Protocol 1: Cytokine Profiling in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated murine macrophages.
Materials:
-
Cell Line: RAW 264.7 (murine macrophage-like cell line)
-
This compound: Stock solution in DMSO
-
Lipopolysaccharide (LPS): From E. coli
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents: Phosphate Buffered Saline (PBS), Trypsin-EDTA
-
Assay Kits: ELISA or Multiplex Bead-Based Assay kits for murine TNF-α, IL-6, and IL-1β
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in T75 flasks until they reach 80-90% confluency.
-
Harvest cells using a cell scraper (do not use trypsin if not necessary, as it can alter surface receptors).
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Final concentrations may range from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in cell culture medium.
-
Add 10 µL of the LPS working solution to each well to achieve a final concentration of 1 µg/mL.
-
Include a negative control group of cells that are not stimulated with LPS.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Analysis:
-
Thaw the collected supernatants on ice.
-
Perform ELISA or a multiplex bead-based assay for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
References
- 1. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]
Application Notes and Protocols for the Analytical Detection of Grapiprant and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Grapiprant, a selective EP4 receptor antagonist, and its primary metabolites in biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Introduction to this compound and its Metabolism
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor. It is primarily used in veterinary medicine to control pain and inflammation associated with osteoarthritis.[1][2] Understanding the biotransformation of this compound is crucial for a comprehensive evaluation of its efficacy and safety. In vivo, this compound undergoes metabolism, leading to the formation of several metabolites. The primary metabolic pathways include N-deamination, hydroxylation, and N-oxidation.[3] The major metabolite identified in urine and feces is the N-deamination product. Two hydroxylated metabolites and one N-oxidated metabolite have also been reported. The pharmacological activity of these metabolites has not yet been fully elucidated.
Below is a signaling pathway diagram illustrating the mechanism of action of this compound.
References
Application Notes and Protocols for the Formulation of Sustained-Release Grapiprant for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grapiprant is a non-steroidal anti-inflammatory drug (NSAID) that selectively antagonizes the prostaglandin (B15479496) E2 (PGE2) EP4 receptor.[1] This targeted mechanism of action makes it a promising candidate for the management of pain and inflammation, particularly in chronic conditions such as osteoarthritis, with a potentially improved safety profile compared to traditional COX-inhibiting NSAIDs.[2] The commercially available formulation of this compound is an immediate-release tablet for oral administration in dogs, which necessitates daily dosing.[3] The development of a sustained-release formulation of this compound offers the potential to improve patient compliance, maintain therapeutic drug concentrations for an extended period, and potentially reduce the frequency of administration.
These application notes provide detailed protocols for the formulation of this compound into poly(lactic-co-glycolic acid) (PLGA) microspheres for sustained release, as well as methodologies for subsequent in vivo pharmacokinetic and efficacy studies in a canine model of osteoarthritis.
This compound's Mechanism of Action: EP4 Receptor Antagonism
This compound exerts its therapeutic effects by blocking the binding of PGE2 to the EP4 receptor, a G-protein coupled receptor.[1] This blockade disrupts the downstream signaling cascade, which involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1] By interrupting this pathway, this compound effectively mitigates the inflammatory and nociceptive signals mediated by PGE2.
Data Presentation: Pharmacokinetic Profiles
The following tables summarize the pharmacokinetic parameters of immediate-release this compound in dogs and representative pharmacokinetic data for a sustained-release formulation of another NSAID, Meloxicam, in dogs, which is included here as a proxy to illustrate the expected profile of a sustained-release this compound formulation.
Table 1: Pharmacokinetic Parameters of Immediate-Release this compound in Dogs (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| Oral Tablet | 2 | 5200 | 1 | 17300 | 4.3 | |
| Oral Suspension | 1 | - | 0.42-0.67 | 1800 | 3.7-6.1 | |
| Oral Suspension | 3 | - | 0.42-0.67 | 7600 | 3.7-6.1 | |
| Oral Suspension | 10 | - | 0.42-0.67 | 31000 | 3.7-6.1 | |
| Oral Tablet | 6 | - | <2 | - | 4-6 | |
| Oral Tablet | 50 | - | <2 | - | 4-6 |
Table 2: Representative Pharmacokinetic Parameters of a Sustained-Release NSAID (Meloxicam) Formulation in Dogs (Subcutaneous Administration)
This data is provided as a proxy to demonstrate the expected pharmacokinetic profile of a sustained-release this compound formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| Sustained-Release Injection | 0.6 | 2180 | 1 | - | - |
Experimental Protocols
The following section details the protocols for the preparation of this compound-loaded PLGA microspheres and their subsequent in vivo evaluation.
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres
This protocol describes the formulation of this compound-loaded PLGA microspheres using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. The ratio of drug to polymer can be varied to achieve the desired drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed for a set period (e.g., 5 minutes) to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer at room temperature for several hours (e.g., 4 hours) to allow for the evaporation of DCM.
-
Microsphere Collection and Washing: Collect the solidified microspheres by centrifugation. Wash the collected microspheres several times with deionized water to remove residual PVA and un-encapsulated drug.
-
Lyophilization: Freeze the washed microspheres and then lyophilize them for 24-48 hours to obtain a dry powder.
-
Characterization:
-
Particle Size and Morphology: Analyze using scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of this compound encapsulated within the microspheres using a validated analytical method such as HPLC.
-
In Vitro Drug Release: Perform in vitro release studies in a suitable dissolution medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
Protocol 2: In Vivo Pharmacokinetic Study in Dogs
This protocol outlines a study to compare the pharmacokinetic profile of the sustained-release this compound formulation with an immediate-release formulation in healthy dogs.
Animals:
-
A cohort of healthy adult dogs (e.g., Beagles) of a specified sex and weight range.
Study Design:
-
A randomized, two-way crossover design with a suitable washout period between treatments.
-
Group 1: Receives the immediate-release this compound formulation.
-
Group 2: Receives the sustained-release this compound microsphere formulation (administered orally or via a suitable parenteral route).
Procedure:
-
Fasting: Fast the dogs overnight prior to drug administration.
-
Dosing: Administer the assigned this compound formulation at a predetermined dose.
-
Blood Sampling: Collect blood samples from a peripheral vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both formulations using appropriate software.
Protocol 3: Efficacy Study in a Canine Model of Osteoarthritis
This protocol describes an in vivo study to evaluate the efficacy of the sustained-release this compound formulation in a surgically-induced model of osteoarthritis in dogs.
Animal Model:
-
Induce osteoarthritis in one stifle joint of each dog using a validated surgical method (e.g., anterior cruciate ligament transection). Allow for a post-operative recovery and disease development period.
Study Design:
-
A randomized, placebo-controlled study.
-
Group 1 (Control): Receives a placebo formulation.
-
Group 2 (Treatment): Receives the sustained-release this compound formulation at a predetermined dose and frequency.
Procedure:
-
Baseline Assessment: Before treatment initiation, assess lameness and pain using methods such as force plate analysis, veterinary orthopedic examination, and owner-completed questionnaires (e.g., Canine Brief Pain Inventory).
-
Treatment: Administer the assigned treatment for a specified duration (e.g., 4-8 weeks).
-
Outcome Assessment: Repeat the lameness and pain assessments at regular intervals throughout the study and at the study endpoint.
-
Data Analysis: Compare the changes in lameness and pain scores between the treatment and control groups to determine the efficacy of the sustained-release this compound formulation.
Conclusion
The development of a sustained-release formulation of this compound holds significant promise for improving the management of chronic pain and inflammation in veterinary medicine. The protocols outlined in these application notes provide a comprehensive framework for the formulation of this compound-loaded PLGA microspheres and their subsequent in vivo evaluation. The successful implementation of these studies will be crucial in determining the pharmacokinetic profile and therapeutic efficacy of a long-acting this compound formulation, ultimately contributing to the advancement of pain management strategies for companion animals.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. A Prospective, Randomized, Masked, Placebo‐Controlled Multisite Clinical Study of this compound, an EP4 Prostaglandin Receptor Antagonist (PRA), in Dogs with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Analgesic Efficacy of Grapiprant in Rodent Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grapiprant is a novel non-steroidal anti-inflammatory drug (NSAID) that functions as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] Unlike traditional NSAIDs that inhibit cyclooxygenase (COX) enzymes, this compound's targeted mechanism of action offers the potential for effective analgesia with a reduced risk of adverse effects associated with the inhibition of prostanoid production.[3] The EP4 receptor is a key mediator of PGE2-elicited pain and inflammation, making it a promising target for the development of new analgesic therapies.[1][3] This document provides detailed application notes and protocols for assessing the analgesic efficacy of this compound in established rodent models of inflammatory and neuropathic pain.
Mechanism of Action: EP4 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key mediator of inflammation, sensitizing peripheral nerve endings and contributing to the central sensitization of pain pathways. PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, upon activation by PGE2, primarily couples to Gs-alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in pain, inflammation, and vasodilation. This compound selectively binds to and blocks the EP4 receptor, thereby preventing PGE2-mediated signaling and its downstream pro-inflammatory and nociceptive effects.
References
- 1. Pharmacology of this compound, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic evaluation of this compound in a carrageenan-induced inflammatory pain model in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Grapiprant's Effect on Synovial Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grapiprant is a novel non-steroidal anti-inflammatory drug (NSAID) that acts as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor.[1][2][3][4][5] Unlike traditional NSAIDs that inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of multiple prostaglandins, this compound specifically targets the EP4 receptor, which is a primary mediator of PGE2-elicited pain and inflammation associated with conditions like osteoarthritis. This targeted mechanism of action suggests a potential for reduced side effects often associated with non-selective COX inhibition. These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in reducing synovial inflammation, a key pathological feature of inflammatory joint diseases. The following protocols are designed for both in vitro and in vivo models of synovial inflammation.
Signaling Pathway of this compound's Action
The inflammatory cascade in the synovium involves the production of prostaglandin E2 (PGE2), which binds to its receptors, including the EP4 receptor, on various cells within the joint. This binding triggers downstream signaling pathways that lead to vasodilation, increased vascular permeability, and the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), ultimately contributing to synovial inflammation and cartilage degradation. This compound, by selectively blocking the EP4 receptor, interrupts this signaling cascade, thereby reducing the inflammatory response.
Caption: this compound's mechanism of action in the synovial inflammation pathway.
Experimental Workflow
A comprehensive evaluation of this compound's effect on synovial inflammation involves a multi-faceted approach, combining in vitro and in vivo studies. The following workflow outlines the key stages of this evaluation process.
Caption: A logical workflow for evaluating this compound's anti-inflammatory effects.
Experimental Protocols
In Vitro Evaluation using Synovial Fibroblasts
Objective: To assess the direct effect of this compound on inflammatory responses in synovial fibroblasts.
Methodology:
-
Cell Culture:
-
Isolate primary synovial fibroblasts from synovial tissue obtained from a relevant species (e.g., canine, rodent, or human).
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inflammatory Stimulation:
-
Seed synovial fibroblasts into 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Induce an inflammatory response by adding an inflammatory stimulus such as Interleukin-1 beta (IL-1β) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL) to the culture medium.
-
Include a vehicle control group (cells treated with the vehicle used to dissolve this compound) and a positive control group (cells treated with the inflammatory stimulus alone).
-
-
Endpoint Analysis (24 hours post-stimulation):
-
PGE2 Quantification: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time polymerase chain reaction (qPCR) to analyze the expression of key inflammatory genes, such as COX-2, MMP-1, MMP-3, IL-6, and TNF-α. Normalize the gene expression data to a housekeeping gene (e.g., GAPDH or β-actin).
-
In Vivo Evaluation in an Animal Model of Arthritis
Objective: To evaluate the efficacy of this compound in reducing synovial inflammation in a living organism.
Methodology:
-
Animal Model:
-
Induce arthritis in a suitable animal model, such as the collagen-induced arthritis (CIA) model in mice or rats, or a surgically induced model of osteoarthritis in dogs. The choice of model will depend on the specific research question.
-
Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Treatment Protocol:
-
Randomly assign animals to different treatment groups:
-
Vehicle control group
-
This compound-treated groups (e.g., low, medium, and high doses)
-
Positive control group (e.g., a traditional NSAID like carprofen (B1668582) or meloxicam)
-
-
Administer this compound orally once daily at the predetermined doses. The approved commercial tablet dose for dogs is 2 mg/kg once a day.
-
-
Assessment of Synovial Inflammation:
-
Clinical Scoring: Monitor the animals regularly for clinical signs of arthritis, such as paw swelling, erythema, and lameness, using a standardized scoring system.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the inflamed joints.
-
Fix the joint tissues in 10% neutral buffered formalin, decalcify if necessary, and embed in paraffin.
-
Prepare tissue sections and stain them with Hematoxylin and Eosin (H&E).
-
Evaluate the severity of synovitis using a semi-quantitative scoring system that assesses synovial lining hyperplasia, stromal cell infiltration, and inflammatory cell infiltration. Each parameter can be graded from 0 (normal) to 3 (severe), and the sum of the scores provides a total synovitis score.
-
-
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
| Parameter | Vehicle Control | Inflammatory Stimulus Only | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| In Vitro | |||||
| PGE2 Concentration (pg/mL) | Baseline | High | Reduced | Significantly Reduced | Significantly Reduced |
| Relative Gene Expression (fold change) | |||||
| COX-2 | 1 | >10 | Decreased | Significantly Decreased | Significantly Decreased |
| MMP-3 | 1 | >10 | Decreased | Significantly Decreased | Significantly Decreased |
| IL-6 | 1 | >10 | Decreased | Significantly Decreased | Significantly Decreased |
| In Vivo | |||||
| Clinical Arthritis Score | Low | High | Reduced | Significantly Reduced | Significantly Reduced |
| Histological Synovitis Score | Low | High | Reduced | Significantly Reduced | Significantly Reduced |
Conclusion
This protocol provides a robust framework for the comprehensive evaluation of this compound's effects on synovial inflammation. By combining in vitro and in vivo methodologies, researchers can gain valuable insights into the therapeutic potential of this selective EP4 receptor antagonist for the treatment of inflammatory joint diseases. The detailed experimental procedures and data presentation guidelines will ensure the generation of reliable and comparable results, contributing to the advancement of drug development in this field.
References
- 1. Pharmacology of this compound, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Sensitive Detection of Grapiprant in Tissue Samples using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grapiprant is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), a key mediator in pain and inflammation pathways.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, this compound's targeted mechanism of action offers a promising therapeutic alternative with a potentially improved safety profile.[2][3] Accurate quantification of this compound in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note provides a detailed protocol for the sensitive detection of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by specifically blocking the EP4 receptor.[1] Prostaglandin E2, a product of the arachidonic acid cascade, signals through four receptor subtypes (EP1, EP2, EP3, and EP4). The EP4 receptor is primarily coupled to a Gs alpha subunit of a heterotrimeric G protein. Upon PGE2 binding, the EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression related to inflammation and pain. This compound competitively inhibits the binding of PGE2 to the EP4 receptor, thus attenuating this signaling cascade.
Experimental Protocols
This section outlines a comprehensive workflow for the extraction and quantification of this compound from tissue samples. The protocol is based on established methods for the analysis of small molecules in biological matrices.
Experimental Workflow Overview
Tissue Sample Preparation
a. Materials and Reagents:
-
Tissue of interest (e.g., synovial tissue, liver, kidney, muscle)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge capable of 10,000 x g
-
Nitrogen evaporator
-
Vortex mixer
b. Protocol:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 1 mL of ice-cold PBS to the tissue in a suitable tube.
-
Homogenize the tissue sample until a uniform suspension is achieved.
-
To a 500 µL aliquot of the tissue homogenate, add 10 µL of the internal standard working solution and 1.5 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see LC-MS/MS parameters).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
a. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 492.2 -> Product ion (Q3) m/z 295.1
-
Internal Standard: To be determined based on the selected IS.
-
-
Collision Energy (CE): To be optimized for this compound and the IS.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected from a validated LC-MS/MS method for this compound in biological matrices. Data for plasma is presented as a reference, as specific quantitative data for a wide range of tissues is not extensively published. Researchers should perform their own validation for each tissue matrix.
| Parameter | Matrix | Value | Reference |
| Linearity Range | Rabbit Plasma | 5 - 1000 ng/mL | |
| Limit of Detection (LOD) | Rabbit Plasma | 1.5 ng/mL | |
| Limit of Quantification (LOQ) | Rabbit Plasma | 5 ng/mL | |
| Recovery | Rabbit Plasma | >73% | |
| Matrix Effect | Rabbit Plasma | <15% | |
| Intra-day Precision (%RSD) | Rabbit Plasma | <10% | |
| Inter-day Precision (%RSD) | Rabbit Plasma | <12% |
Note: These values are indicative and should be established for each specific tissue matrix during method validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The detailed protocol for sample preparation and the optimized instrumental parameters are designed to achieve high recovery and minimize matrix effects, ensuring accurate and reproducible results. This application note serves as a valuable resource for researchers in drug metabolism, pharmacokinetics, and related fields, enabling precise measurement of this compound distribution in various biological tissues. The provided diagrams offer a clear visualization of this compound's mechanism of action and the analytical workflow, aiding in the understanding and implementation of this methodology.
References
Troubleshooting & Optimization
Grapiprant Solubility Optimization for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Grapiprant for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
This compound is a white to off-white crystalline powder with a molecular weight of 491.61 g/mol .[1] It is characterized by a logP of 4.56 and a melting point of >136°C.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its very poor water solubility (0.041 mg/L), this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.[1] Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent, with a solubility of ≥ 50 mg/mL.[2] Methanol (B129727) is also a suitable solvent.[2]
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is inherently poorly soluble in water.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too low to maintain this compound in solution.
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins, can lead to precipitation.
-
Temperature Shifts: Moving solutions between different temperatures can affect solubility.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%. It is crucial to determine the specific tolerance of your cell line to DMSO.
Q5: How should I store my this compound stock solution?
This compound stock solutions prepared in DMSO or methanol should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
This compound Solubility Data
| Solvent | Solubility | Reference |
| Water | 0.041 mg/L | |
| DMSO | ≥ 50 mg/mL (101.71 mM) | |
| Methanol | Well soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium while gently swirling or mixing to ensure rapid and even distribution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
If you observe precipitation of this compound in your cell culture medium, follow these troubleshooting steps:
Immediate Steps:
-
Visual Inspection: Confirm the presence of a precipitate, which may appear as cloudiness, fine particles, or crystals.
-
Check Stock Solution: Examine your stock solution for any signs of precipitation. If the stock solution is not clear, the issue may originate from the initial dissolution.
-
Review Protocol: Double-check your calculations for the final concentration and dilution steps.
Systematic Troubleshooting:
-
Lower the Final Concentration: The most common cause of precipitation is exceeding the solubility limit of this compound in the aqueous medium. Try using a lower final concentration in your experiment.
-
Increase the Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (while staying within the non-toxic range, typically <0.5%) may help keep the compound in solution.
-
Use a Different Solvent: While DMSO is generally effective, you could try preparing a stock solution in another suitable solvent like methanol.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium.
-
pH Adjustment: Although less common for in vitro experiments, the pH of the final solution can influence the solubility of some compounds. Ensure the pH of your medium is within the optimal range.
Visualizations
Caption: this compound's mechanism of action as a selective EP4 receptor antagonist.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
a addressing Grapiprant stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grapiprant in aqueous solutions. The information is based on the chemical structure of this compound and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues when preparing aqueous solutions of this compound?
A1: this compound's chemical structure contains functional groups susceptible to degradation in aqueous environments, primarily through hydrolysis and photodegradation. Key areas of concern include the potential for hydrolysis of the amide and sulfonamide bonds, particularly at non-optimal pH levels, and sensitivity to light, which can lead to the formation of photodegradants.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the aqueous solution is a critical factor in maintaining the stability of this compound. Acidic or basic conditions can catalyze the hydrolysis of its amide and sulfonamide moieties. It is recommended to conduct pH stability profiling studies to identify the optimal pH range for maximum stability.
Q3: Is this compound sensitive to light?
A3: While specific public data is limited, compounds with aromatic rings and heteroatoms, like this compound, can be susceptible to photodegradation. It is best practice to protect this compound solutions from light by using amber vials or by working in a dark environment to minimize the risk of degradation.
Q4: What is the recommended storage temperature for this compound aqueous solutions?
A4: Generally, lower temperatures slow down chemical degradation. For short-term storage, refrigeration (2-8 °C) is often recommended. For long-term storage, freezing (-20 °C or lower) may be necessary. However, freeze-thaw cycles should be avoided. A formal stability study is required to determine the optimal storage conditions for your specific formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | Poor solubility at the prepared concentration and pH. | - Verify the pH of the solution and adjust if necessary. This compound's solubility is pH-dependent.- Consider the use of co-solvents or other excipients to improve solubility. |
| Loss of Potency Over Time | Chemical degradation (e.g., hydrolysis). | - Investigate the effect of pH on stability to find the optimal pH range.- Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C).- Protect solutions from light. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | - Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradants.- Develop a stability-indicating analytical method to separate and quantify this compound from its degradation products. |
| Color Change in Solution | May indicate degradation or oxidation. | - Protect the solution from light and oxygen.- Consider the use of antioxidants in the formulation. |
Experimental Protocols
Protocol 1: pH Stability Profile Study
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Spike a known concentration of the this compound stock solution into each buffer to a final concentration.
-
Store the solutions at a constant temperature (e.g., 40 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the logarithm of the this compound concentration versus time for each pH to determine the degradation rate constant.
-
Plot the degradation rate constant versus pH to identify the pH of maximum stability.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Acid Hydrolysis: Treat a this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a this compound solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) and visible light.
-
For each condition, analyze the stressed samples at various time points using an HPLC-UV/MS system.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and characterize the degradation products.
Illustrative Data
Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Example pH Stability Data for this compound at 40 °C
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | Concentration at 72h (µg/mL) |
| 2.0 | 100.0 | 85.2 | 72.1 | 60.5 |
| 4.0 | 100.0 | 95.1 | 90.3 | 85.7 |
| 7.0 | 100.0 | 99.2 | 98.5 | 97.8 |
| 9.0 | 100.0 | 92.4 | 85.1 | 78.2 |
| 12.0 | 100.0 | 70.3 | 50.1 | 35.2 |
Table 2: Example Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60 °C, 24h | 15.2% | 350.4, 210.2 |
| 0.1 M NaOH, RT, 4h | 25.8% | 350.4 |
| 3% H₂O₂, RT, 24h | 5.1% | 512.5 (N-oxide) |
| 80 °C, 72h | 8.3% | 494.5 |
| UV Light, 24h | 12.5% | 494.5, 478.5 |
Diagrams
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
Caption: Experimental workflow for a pH stability profile study.
a potential off-target effects of Grapiprant in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting cellular assays with Grapiprant. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular assays?
A1: this compound is a selective antagonist of the E-type prostanoid receptor 4 (EP4).[1] It functions by competitively blocking the binding of prostaglandin (B15479496) E2 (PGE2) to the EP4 receptor, which is a G-protein coupled receptor (GPCR).[1] This blockade inhibits the downstream signaling cascade initiated by PGE2 binding. The EP4 receptor primarily couples to the Gsα subunit of heterotrimeric G proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2] By interrupting this pathway, this compound effectively reduces the cellular responses mediated by PGE2-EP4 signaling, such as inflammation and pain.[1][3]
Q2: Is this compound selective for the EP4 receptor over other prostanoid receptors?
A2: Yes, this compound is highly selective for the EP4 receptor. Its targeted mechanism of action does not involve the inhibition of cyclooxygenase (COX) enzymes, unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This specificity minimizes off-target effects associated with the disruption of other prostanoid pathways that are important for various physiological functions.
Q3: What are the known on-target effects of this compound in a cellular context?
A3: The primary on-target effect of this compound in cellular assays is the inhibition of PGE2-induced signaling through the EP4 receptor. This can be measured by a decrease in intracellular cAMP levels in cells stimulated with a PGE2 agonist. In relevant cell types, this can translate to the modulation of downstream events such as the expression of inflammatory mediators.
Q4: Have any off-target effects of this compound been reported in cellular assays?
A4: this compound is known for its high selectivity for the EP4 receptor. However, one in vitro study reported that this compound produced a dose-related and statistically significant increase in chromosome damage in lymphocytes under 24-hour direct testing conditions without metabolic activation. It is important to note that these findings were not considered indicative of in vivo genotoxicity, as other genotoxicity tests were negative. Researchers should be aware of this potential in vitro finding, especially in long-duration cell culture experiments.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across different species.
Table 1: In Vitro Potency of this compound on the EP4 Receptor
| Species | Assay Type | Parameter | Value (nM) |
| Human | Radioligand Binding | Ki | 13 ± 4 |
| Human | Radioligand Binding | IC50 | 14 ± 3.9 |
| Rat | Radioligand Binding | Ki | 20 ± 1 |
| Rat | Radioligand Binding | IC50 | 27 ± 1.3 |
| Dog | Radioligand Binding | Ki | 24 |
| Dog | Radioligand Binding | IC50 | 35 |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: Mechanism of this compound as an EP4 receptor antagonist.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for determining this compound's in vitro potency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use calibrated pipettes and consistent technique. |
| No or weak this compound effect observed | - Low EP4 receptor expression in the cell line- Inactive this compound compound- Suboptimal assay conditions (e.g., incubation time, agonist concentration) | - Verify EP4 receptor expression using qPCR or Western blot.- Use a fresh, validated stock of this compound.- Optimize incubation time with this compound and the concentration of the PGE2 agonist (typically EC80). |
| Unexpected cytotoxicity | - this compound concentration is too high- Solvent (e.g., DMSO) toxicity- Long-term incubation effects | - Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold of this compound.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).- Consider the potential for in vitro chromosomal aberrations with long-duration exposure and assess cellular health at multiple time points. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in reagent lots- Fluctuation in incubation conditions | - Use cells within a consistent and narrow passage number range.- Qualify new lots of critical reagents (e.g., cells, serum, agonist).- Maintain consistent temperature, CO2 levels, and timing for all assay steps. |
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of this compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]PGE2).
-
Receptor Preparation:
-
Prepare cell membranes from a cell line recombinantly overexpressing the human or canine EP4 receptor.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of [3H]PGE2 and varying concentrations of unlabeled this compound.
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand and subtract it from all measurements.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for determining IC50)
This assay measures the ability of this compound to inhibit the increase in intracellular cAMP induced by a PGE2 agonist.
-
Cell Preparation:
-
Plate cells expressing the EP4 receptor in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a PGE2 agonist (e.g., PGE2) that elicits a submaximal response (EC80).
-
Incubate for a further defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
Quantification and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Use a sigmoidal dose-response curve fit to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.
-
References
Technical Support Center: Minimizing the Placebo Effect in Grapiprant Clinical Trials for Canine Osteoarthritis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in Grapiprant clinical trials for dogs with osteoarthritis.
Frequently Asked Questions (FAQs)
Q1: What is the "caregiver placebo effect" and why is it a significant concern in canine osteoarthritis clinical trials?
A1: The caregiver placebo effect is a phenomenon where a pet owner or veterinarian perceives an improvement in a dog's condition due to their expectations of the treatment, even when the dog has received a placebo.[1][2][3] This is a significant concern in canine osteoarthritis trials because many of the outcome measures, such as lameness and pain, are subjective.[1][3] Studies have shown that a substantial percentage of caregivers report improvement in dogs receiving a placebo, which can mask the true efficacy of the investigational drug.
Q2: How does this compound's mechanism of action relate to the assessment of its efficacy in the presence of a placebo effect?
A2: this compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor, which is a key mediator of pain and inflammation in osteoarthritis. By specifically blocking this receptor, this compound aims to reduce pain and inflammation. Understanding this targeted mechanism is crucial when designing trials, as it allows for the selection of specific outcome measures that are less prone to subjective bias and more directly reflect the drug's pharmacological action.
Q3: What are the most effective strategies for minimizing the caregiver placebo effect in this compound clinical trials?
A3: The most effective strategies include:
-
Double-blinding: Ensuring that neither the owner, the veterinarian, nor the study personnel administering the treatment knows which dogs are in the this compound group and which are in the placebo group.
-
Randomization: Randomly assigning dogs to treatment and placebo groups to ensure an even distribution of known and unknown confounding factors.
-
Placebo control: Using a placebo that is indistinguishable in appearance, taste, and smell from the this compound tablets.
-
Objective outcome measures: Incorporating objective measures like force plate gait analysis to complement subjective owner assessments.
-
Standardized subjective assessments: Using validated owner-reported outcome measures (OROMs) like the Canine Brief Pain Inventory (CBPI).
Q4: What is a suitable washout period for dogs previously treated with NSAIDs before enrolling in a this compound trial?
A4: A washout period of 5 to 7 days is generally recommended when switching a dog from one NSAID to another. This helps to minimize the chances of adverse drug interactions and ensures that any observed effects are attributable to the study drug.
Troubleshooting Guides
Issue 1: High variability in owner-reported outcomes despite rigorous blinding and randomization.
-
Possible Cause: Inconsistent interpretation of the Canine Brief Pain Inventory (CBPI) by owners.
-
Troubleshooting Steps:
-
Standardized Owner Training: Provide all owners with clear and consistent instructions on how to complete the CBPI at the start of the trial.
-
Regular Follow-up: Have trained study personnel conduct regular check-ins with owners to answer any questions about the CBPI and ensure consistent scoring.
-
Data Monitoring: Continuously monitor incoming CBPI data for inconsistencies or outliers that may indicate a misunderstanding of the scoring system.
-
Issue 2: Discrepancy between subjective owner assessments and objective force plate analysis.
-
Possible Cause: The caregiver placebo effect is strongly influencing owner perceptions.
-
Troubleshooting Steps:
-
Primary Endpoint Selection: Consider designating an objective measure, such as force plate analysis, as a primary or co-primary endpoint.
-
Owner Expectation Management: During the informed consent process, clearly communicate the possibility of a placebo effect to owners to help manage their expectations.
-
Blinded Veterinary Assessment: Incorporate a blinded assessment by a veterinarian, which has been shown to have a lower, though still present, placebo effect compared to owner assessments.
-
Issue 3: Suspected unblinding during the trial.
-
Possible Cause: Owners or study personnel may be guessing the treatment allocation based on perceived side effects or efficacy.
-
Troubleshooting Steps:
-
Indistinguishable Placebo: Ensure the placebo is identical to the this compound tablets in every aspect.
-
Adverse Event Monitoring: Monitor and record all adverse events for both groups. A significant difference in the type or frequency of mild, transient side effects could potentially lead to unblinding.
-
Reinforce Blinding Protocols: Regularly remind all study personnel of the importance of maintaining the blind and document any suspected breaches.
-
Data Presentation
Table 1: Efficacy of this compound vs. Placebo in a 28-day Clinical Trial for Canine Osteoarthritis
| Outcome Measure | This compound Group (n=131) | Placebo Group (n=131) | P-value |
| Treatment Success Rate | 48.1% | 31.3% | 0.0315 |
| Improvement in Pain Severity Score (PSS) | Statistically Significant Improvement | Less Improvement than this compound Group | 0.0022 |
| Improvement in Pain Interference Score (PIS) | Statistically Significant Improvement | Less Improvement than this compound Group | 0.0029 |
| Veterinary Assessment of Improvement | Significantly Better | Less Improvement than this compound Group | 0.0086 |
Table 2: Incidence of Common Adverse Events in a 28-day this compound Clinical Trial
| Adverse Event | This compound Group (n=131) | Placebo Group (n=131) |
| Vomiting | 17.02% | 6.25% |
| Diarrhea or Soft Stool | 17% | 13% |
| Anorexia | 9% | 7% |
| Lethargy | 6% | 2% |
Experimental Protocols
1. Protocol for a Double-Blind, Placebo-Controlled this compound Clinical Trial
This protocol outlines the key steps for conducting a robust clinical trial to assess the efficacy of this compound while minimizing the placebo effect.
-
Patient Selection:
-
Enroll dogs with a confirmed diagnosis of osteoarthritis based on radiographic evidence and clinical signs.
-
Establish clear inclusion and exclusion criteria.
-
-
Washout Period:
-
Implement a 5-7 day washout period for any prior NSAID treatment.
-
-
Randomization and Blinding:
-
Use a validated method for randomizing dogs into two groups: this compound (2 mg/kg once daily) and placebo.
-
The placebo tablets must be identical to the this compound tablets in appearance, size, shape, and taste.
-
Ensure that owners, veterinarians, and all study personnel involved in data collection and analysis are blinded to the treatment allocation.
-
-
Treatment Administration:
-
Owners should be instructed to administer the assigned treatment once daily for the duration of the study (e.g., 28 days).
-
-
Outcome Assessment:
-
Subjective: Owners complete the Canine Brief Pain Inventory (CBPI) at baseline and at regular intervals (e.g., weekly).
-
Objective: Conduct force plate gait analysis at baseline and at the end of the study to measure changes in peak vertical force and vertical impulse.
-
Veterinary: A blinded veterinarian performs a clinical assessment at baseline and at the end of the study.
-
-
Data Analysis:
-
Compare the changes in subjective and objective outcome measures between the this compound and placebo groups using appropriate statistical methods.
-
2. Protocol for Canine Brief Pain Inventory (CBPI) Administration and Scoring
-
Administration:
-
The owner completes the 11-question inventory.
-
The first section assesses pain severity on a scale of 0 (no pain) to 10 (extreme pain) for the worst, least, average, and current pain over the last 7 days.
-
The second section assesses how much pain has interfered with six daily activities on a scale of 0 (no interference) to 10 (complete interference).
-
-
Scoring:
-
Pain Severity Score (PSS): The average of the scores from the four pain severity questions.
-
Pain Interference Score (PIS): The average of the scores from the six pain interference questions.
-
Treatment Success: A common definition of treatment success is a decrease of at least 1 in the PSS and a decrease of at least 2 in the PIS.
-
3. Protocol for Force Plate Gait Analysis
-
Acclimation:
-
Allow the dog to acclimate to the gait analysis laboratory and the force plate walkway.
-
-
Data Collection:
-
The handler guides the dog at a consistent trot over the force plate.
-
Collect a minimum of five valid trials for each limb. A valid trial is one where the dog's paw lands completely on the force plate without interference from other paws.
-
Maintain a consistent velocity and acceleration for all trials.
-
-
Data Analysis:
-
Measure the peak vertical force (the maximum force exerted on the plate) and the vertical impulse (the total force applied over the stance time).
-
Compare the changes in these parameters from baseline to the end of the study between the treatment and placebo groups.
-
Visualizations
Caption: this compound's mechanism of action in the prostaglandin signaling pathway.
Caption: Workflow for a double-blind, placebo-controlled this compound clinical trial.
References
Technical Support Center: Grapiprant Dosage Adjustment in MDR1-Deficient Canine Breeds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of Grapiprant in canine breeds with the MDR1 (ABCB1) gene mutation.
Frequently Asked Questions (FAQs)
Q1: Is a this compound dosage adjustment required for dogs with the MDR1 mutation?
A1: Yes, evidence suggests that a dosage adjustment is necessary. Dogs with the MDR1 mutation, particularly those homozygous for the mutation, exhibit significantly altered pharmacokinetics of this compound, leading to increased drug exposure.[1][2][3] While one study showed that this compound was well-tolerated in MDR1-deficient collies at the standard dose, it also revealed a higher incidence of side effects like vomiting.[1][2] Therefore, a dose reduction is recommended to minimize the risk of adverse events.
Q2: What are the clinical signs of this compound overdose or increased sensitivity in MDR1-deficient dogs?
A2: The most commonly observed adverse effects in MDR1-deficient dogs receiving this compound are gastrointestinal, including vomiting, diarrhea or soft stool, and decreased appetite. Lethargy may also occur. In a study with collies homozygous for the MDR1 mutation, self-limiting vomiting was the primary treatment-related clinical sign. Researchers should closely monitor for these signs, especially during the initial phase of administration.
Q3: How does the MDR1 mutation affect the pharmacokinetics of this compound?
A3: The MDR1 gene encodes for P-glycoprotein (P-gp), an efflux transporter protein. This compound is a substrate for P-gp. In MDR1-deficient dogs, the reduced function of P-gp leads to decreased clearance of this compound from the central compartment and a smaller volume of the peripheral compartment. This results in a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC), indicating increased overall drug exposure.
Q4: What is the recommended starting dose for this compound in a known MDR1-deficient dog?
A4: While a specific reduced dose has not been definitively established through extensive clinical trials, a cautious approach is warranted. Given that MDR1-deficient collies had approximately four-fold greater Cmax and six-fold greater AUC than normal Beagles, a significant dose reduction is advisable. It is recommended to start with a dose lower than the standard 2 mg/kg once daily and titrate upwards based on clinical response and tolerance, under veterinary supervision.
Q5: Should I perform MDR1 genotyping before administering this compound to a dog of a susceptible breed?
A5: Yes, it is highly recommended to perform MDR1 genotyping for breeds known to have a higher prevalence of the mutation before initiating treatment with this compound. This allows for a more informed and safer dosing strategy.
Troubleshooting Guide
Scenario 1: An MDR1-deficient dog is exhibiting vomiting and diarrhea after the first dose of this compound.
-
Troubleshooting Step 1: Discontinue this compound administration immediately.
-
Troubleshooting Step 2: Provide supportive care for the gastrointestinal upset as needed.
-
Troubleshooting Step 3: Once the clinical signs have resolved, consider re-initiating this compound at a significantly reduced dose (e.g., 50% or lower of the initial dose), and monitor the dog closely for any recurrence of adverse effects.
-
Troubleshooting Step 4: If adverse effects persist even at a lower dose, discontinuation of this compound and selection of an alternative analgesic should be considered.
Scenario 2: A dog of a susceptible breed for the MDR1 mutation requires this compound, but its genotype is unknown.
-
Troubleshooting Step 1: The most prudent course of action is to perform MDR1 genotyping before administering the drug.
-
Troubleshooting Step 2: If genotyping is not immediately possible, proceed with extreme caution. Administer a reduced initial dose and implement intensive monitoring for any adverse effects.
-
Troubleshooting Step 3: Educate the dog's owner or caregiver about the potential for increased sensitivity and the specific clinical signs to watch for.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in MDR1-Deficient vs. Normal Dogs
| Parameter | MDR1-Deficient Collies (Homozygous) | Beagles (Normal MDR1) | Fold Change |
| Dose | ~2 mg/kg | 2 mg/kg | - |
| Cmax (μg/mL) | 5.2 | ~1.21 | ~4.3x higher |
| AUC0-24 (h*μg/mL) | 17.3 ± 7.1 | ~2.71 | ~6.4x higher |
| Tmax (hours) | 1 | 1 | No significant change |
| Terminal t½ (hours) | 4.3 | ~5 | No significant change |
Data compiled from multiple sources.
Experimental Protocols
MDR1 Genotyping
-
Sample Collection: Collect a whole blood sample in an EDTA tube or a buccal swab from the subject canine.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit, following the manufacturer's protocol.
-
PCR Amplification: Amplify the region of the MDR1 gene containing the mutation using polymerase chain reaction (PCR). Specific primers flanking the mutation site are required.
-
Genotype Analysis: The genotype can be determined by several methods:
-
DNA Sequencing: Sequence the PCR product to directly identify the presence or absence of the mutation.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation creates or destroys a restriction enzyme site, the PCR product can be digested with the appropriate enzyme and the resulting fragments analyzed by gel electrophoresis.
-
Real-time PCR with Allele-Specific Probes: Use fluorescently labeled probes that are specific to the wild-type and mutant alleles to determine the genotype.
-
-
Interpretation of Results:
-
Homozygous Normal (+/+): Two copies of the normal allele. No increased sensitivity to this compound is expected.
-
Heterozygous (+/-): One copy of the normal allele and one copy of the mutant allele. Increased sensitivity to this compound is possible.
-
Homozygous Mutant (-/-): Two copies of the mutant allele. Increased sensitivity to this compound is highly likely, and dosage adjustment is strongly recommended.
-
Visualizations
Caption: Workflow for Determining this compound Dosage Based on MDR1 Genotype.
Caption: Altered this compound Metabolism in MDR1-Deficient Canines.
References
- 1. Tolerance and Pharmacokinetics of Galliprant™ Administered Orally to Collies Homozygous for MDR1-1Δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tolerance and Pharmacokinetics of Galliprant™ Administered Orally to Collies Homozygous for MDR1‐1Δ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Grapiprant-Induced Emesis in Canine Study Subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Grapiprant-induced vomiting in canine study subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor.[1][2] The EP4 receptor is a key mediator in the signaling pathway of pain and inflammation. By blocking this receptor, this compound helps to control pain and inflammation associated with conditions like osteoarthritis in dogs.[1][3]
Q2: What is the likely mechanism behind this compound-induced vomiting?
A2: While the exact mechanism is not fully elucidated, evidence suggests a centrally mediated effect. Prostaglandin E2 (PGE2) has been shown to induce emesis through direct action on the area postrema in the brainstem of dogs, a critical area for initiating the vomiting reflex.[3] The EP4 receptor, which this compound blocks, is widely distributed throughout the body, and its signaling is involved in various physiological processes. It is plausible that antagonism of the EP4 receptor in the central nervous system contributes to the emetic episodes observed.
Q3: How common is vomiting in dogs treated with this compound?
A3: Vomiting is a recognized and relatively common side effect of this compound. Clinical studies have reported a higher incidence of vomiting in dogs treated with this compound compared to placebo. One field study involving 285 dogs with osteoarthritis found that 24% of dogs treated with this compound at a dose of 2 mg/kg daily experienced vomiting, compared to 9% of dogs in the placebo group.
Q4: Can administering this compound with food reduce the incidence of vomiting?
A4: Yes, administering this compound with a small amount of food may mitigate the incidence of vomiting. While this compound is recommended to be given on an empty stomach for optimal absorption, if vomiting occurs, subsequent doses can be administered with food. However, it is important to note that administration with food can reduce the oral bioavailability of this compound.
Q5: Are there any known drug interactions to be aware of when managing this compound-induced vomiting?
A5: Concurrent use of this compound with other anti-inflammatory drugs, such as other NSAIDs or corticosteroids, should be avoided. If an anti-emetic is required, it is crucial to consider any potential interactions. The concomitant use of protein-bound drugs with this compound has not been extensively studied, and caution is advised when using medications like certain cardiac, anticonvulsant, and behavioral drugs. There are no specific studies detailing interactions between this compound and common anti-emetics like maropitant (B1663616) or ondansetron; however, monitoring for any unexpected adverse events is recommended.
Data Presentation
Table 1: Incidence of Vomiting in a Controlled Field Study of this compound in Dogs with Osteoarthritis
| Treatment Group | Number of Dogs | Percentage of Dogs with Vomiting |
| This compound (2 mg/kg once daily) | 131 | 24% |
| Placebo | 131 | 9% |
Data sourced from a 28-day controlled field study in 285 client-owned dogs.
Experimental Protocols
Protocol for Prophylactic Management of this compound-Induced Vomiting
This protocol is designed for research studies where the prevention of vomiting is critical for animal welfare and data integrity.
1. Subject Selection and Acclimation:
-
Enroll healthy, adult dogs as per the study's inclusion criteria.
-
Acclimate subjects to the housing and handling procedures for a minimum of 7 days prior to the start of the study.
2. Baseline Assessment:
-
Perform a thorough physical examination and collect baseline bloodwork.
-
Record baseline incidence of any gastrointestinal upset for 3 days prior to the first this compound administration.
3. Anti-Emetic Administration (Prophylactic):
-
Primary Recommendation: Maropitant citrate.
-
Dosage: 1.0 mg/kg.
-
Route of Administration: Subcutaneous (SC) injection.
-
Timing: Administer maropitant 60 minutes prior to the daily administration of this compound. This timing is based on studies showing efficacy in preventing opioid-induced vomiting when given 30-60 minutes prior.
4. This compound Administration:
-
Administer this compound orally at the protocol-specified dose.
-
If vomiting occurs despite prophylactic maropitant, the subsequent this compound dose may be administered with a small amount of a standardized palatable food item.
5. Monitoring:
-
Observe subjects continuously for at least 4 hours post-Grapiprant administration.
-
Record the time, frequency, and character of any emetic episodes.
-
Grade the severity of vomiting (e.g., mild: 1-2 episodes; moderate: 3-4 episodes; severe: >4 episodes or signs of dehydration).
-
Monitor for other potential adverse effects such as diarrhea, inappetence, or lethargy.
6. Data Collection:
-
Maintain detailed records of all drug administrations, observations, and any adverse events.
Troubleshooting Guide for this compound-Induced Vomiting
This guide provides a stepwise approach for researchers to address vomiting that occurs during a study.
Step 1: Assess the Subject
-
If a subject vomits, perform a physical examination to assess for signs of dehydration, abdominal pain, or other systemic illness.
-
Review the subject's recent history for any other potential causes of vomiting.
Step 2: Implement Therapeutic Anti-Emetic Treatment
-
If prophylactic anti-emetics were not used and vomiting occurs, administer a therapeutic dose of an anti-emetic.
-
Maropitant Citrate: 1.0 mg/kg SC once daily.
-
Ondansetron: 0.5-1.0 mg/kg orally every 8-12 hours. Ondansetron can be an alternative if maropitant is not effective or contraindicated.
-
Step 3: Adjust this compound Administration
-
For the next dose, administer this compound with a small amount of food to see if this mitigates the vomiting.
Step 4: Consider Dose Reduction or Discontinuation
-
If vomiting persists despite the measures in Steps 2 and 3, consult with the study veterinarian to consider a dose reduction of this compound.
-
If vomiting is severe or persistent, discontinuation of this compound for that subject may be necessary.
Step 5: Supportive Care
-
Provide supportive care as needed, which may include fluid therapy for dehydration.
Mandatory Visualization
Caption: Potential mechanism of this compound-induced vomiting.
Caption: Prophylactic management workflow for this compound-induced vomiting.
References
- 1. Pharmacology of this compound, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zeropainphilosophy.com [zeropainphilosophy.com]
- 3. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Oral Grapiprant Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the oral bioavailability of Grapiprant, a selective EP4 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating oral this compound?
A1: The primary challenge is this compound's very poor water solubility (0.041 mg/L), which limits its dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[1] This can lead to high variability in absorption and reduced therapeutic efficacy.
Q2: How does food intake affect the bioavailability of this compound?
A2: Food intake significantly reduces the oral bioavailability of this compound. Studies in dogs have shown that administration with food can decrease bioavailability by approximately half compared to administration in a fasted state.[1][2] This is accompanied by a lower maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax).[2] Therefore, consistent administration with or without food is recommended to minimize variability.[3]
Q3: What are the most promising strategies to improve this compound's oral bioavailability?
A3: Given its low solubility, promising strategies focus on enhancing its dissolution rate and apparent solubility. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can improve the solubilization and absorption of lipophilic drugs like this compound.
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
Q4: Are there any known stability issues with enhanced this compound formulations?
A4: While specific stability data for enhanced this compound formulations is limited in publicly available literature, general challenges with these formulation types are known. For amorphous solid dispersions, the main stability concern is the potential for the amorphous this compound to revert to its more stable, less soluble crystalline form over time, especially under high humidity and temperature. For lipid-based systems, issues can include drug precipitation from the formulation upon dilution in the GI tract and chemical instability of the excipients. Nanoparticle formulations can be prone to aggregation and Oswald ripening, which can reduce their efficacy.
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate | Incomplete amorphization of this compound. | Verify amorphous state using XRPD and DSC. Optimize the manufacturing process (e.g., faster solvent evaporation, higher extrusion temperature). |
| Poor wettability of the solid dispersion. | Incorporate a hydrophilic polymer or a small amount of surfactant into the formulation. | |
| Inappropriate polymer selection. | Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with good miscibility with this compound. | |
| Recrystallization upon storage | High molecular mobility of this compound within the polymer matrix. | Select a polymer with a high glass transition temperature (Tg). Ensure the drug loading is below the solubility limit in the polymer. |
| Moisture absorption. | Store the formulation in tightly sealed containers with a desiccant. Consider using a less hygroscopic polymer. | |
| Phase separation | Poor miscibility between this compound and the polymer. | Conduct miscibility studies (e.g., using DSC or film casting) to select a suitable polymer. Reduce the drug loading. |
Lipid-Based Formulations (e.g., SEDDS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug precipitation upon aqueous dilution | The formulation cannot maintain this compound in a solubilized state in the dispersed phase. | Increase the surfactant and/or co-solvent concentration. Screen different oils, surfactants, and co-solvents to optimize the solubilizing capacity. |
| Supersaturation is not maintained. | Consider adding a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), to create a supersaturating SEDDS (S-SEDDS). | |
| Poor self-emulsification performance | Incorrect ratio of oil, surfactant, and co-solvent. | Construct a pseudo-ternary phase diagram to identify the optimal ratios for spontaneous and fine emulsion formation. |
| High viscosity of the formulation. | Add a co-solvent to reduce viscosity. | |
| Inconsistent in vivo performance | Formulation is susceptible to digestion by gastrointestinal lipases, leading to drug precipitation. | Evaluate the formulation's performance in in-vitro lipolysis models. Select excipients that are less prone to digestion or form digestion products that can maintain drug solubilization. |
Nanoparticle Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Particle aggregation | Insufficient surface stabilization. | Optimize the concentration of the stabilizer (e.g., surfactant, polymer). Select a stabilizer that provides strong steric or electrostatic repulsion. |
| High ionic strength of the dispersion medium. | For electrostatically stabilized nanoparticles, consider adding a steric stabilizer. | |
| Low drug loading | Poor affinity of this compound for the nanoparticle matrix. | Select a polymer or lipid with higher compatibility with this compound. Optimize the drug loading process (e.g., drug-to-polymer ratio, solvent selection). |
| Challenges in scale-up | The laboratory-scale production method is not scalable (e.g., probe sonication). | Transition to a scalable method such as high-pressure homogenization or microfluidics. |
| Batch-to-batch variability. | Tightly control critical process parameters such as mixing speed, temperature, and addition rates. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Conventional Oral this compound Formulations in Dogs
| Formulation | Dose (mg/kg) | State | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Pure Powder (in capsule) | 2 | Fasted | 1598 | 1.0 | ~3000 (estimated) | 111.9 | |
| Pure Powder (in capsule) | 2 | Fed | 614 | 3.0 | ~1600 (estimated) | 59.1 | |
| Tablet | 6 | Fasted | - | <2 | 34% higher than suspension | - | |
| Suspension | 6 | Fasted | - | <2 | - | - | |
| Tablet | 50 | Fasted | - | <2 | 64% higher than suspension | - | |
| Suspension | 50 | Fasted | - | <2 | - | - |
Table 2: In Vitro Characteristics of a this compound-Loaded Nanoparticle Formulation
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | In Vitro Release at 24h (%) |
| HA/CS/PLGA@Gra NPs | 274.2 | Not specified | -21.5 | ~40% (at pH 7.4) |
Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), or Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Weigh the desired amounts of this compound and polymer (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratios). Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask with stirring until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin film or solid mass is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Dry the material in a vacuum oven at a temperature below the glass transition temperature (Tg) of the solid dispersion for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Characterization:
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of this compound in the solid dispersion.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the miscibility of this compound and the polymer.
-
In Vitro Dissolution Testing: Perform dissolution studies in a relevant medium (e.g., pH 6.8 phosphate (B84403) buffer) using a USP Apparatus II (paddle) and compare the dissolution profile to that of crystalline this compound.
-
Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, Propylene Glycol)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Water bath or incubator
-
Droplet size analyzer
-
UV-Vis spectrophotometer
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to each excipient, vortexing, and allowing it to equilibrate for 48-72 hours. Quantify the dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Select excipients with high solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on the screening results, select an oil, a surfactant, and a co-solvent.
-
Prepare mixtures of the surfactant and co-solvent (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear, monophasic region, which indicates the formation of a microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select ratios of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.
-
Dissolve this compound in the selected mixture with gentle heating and vortexing to form the liquid SEDDS pre-concentrate.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the spontaneity and appearance of the resulting emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS in an aqueous medium and measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution/Dispersion Testing: Perform dispersion tests in a dissolution apparatus to monitor the rate and extent of this compound release from the SEDDS formulation.
-
Visualizations
This compound Signaling Pathway
References
- 1. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and estimated bioavailability of this compound, a novel selective prostaglandin E2 receptor antagonist, after oral administration in fasted and fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
a interference of Grapiprant with other common laboratory reagents
Technical Support Center: Grapiprant
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an analgesic and anti-inflammatory drug that belongs to the piprant class.[1][2] It is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor, specifically the EP4 subtype.[1][2][3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, this compound does not block the production of prostaglandins. Instead, it selectively blocks the EP4 receptor, which is a key mediator of PGE2-driven pain and inflammation. This targeted mechanism of action is intended to reduce the classic adverse effects associated with NSAIDs.
Caption: this compound selectively blocks the EP4 receptor, preventing PGE2 binding.
Q2: Are there known interferences of this compound with common laboratory assays?
Direct, published evidence of this compound interfering with a wide range of common laboratory reagents (e.g., colorimetric, fluorometric assays) is limited. However, based on its mechanism and chemical properties, two primary areas of potential interference should be considered:
-
Competitive Immunoassays for Prostaglandin E2 (PGE2): As a selective EP4 receptor antagonist, this compound's structure is designed to interact with prostaglandin pathways. In competitive immunoassays for PGE2, where a labeled PGE2 competes with the sample's PGE2 for antibody binding, this compound could potentially cross-react with the anti-PGE2 antibody, leading to inaccurate (typically overestimated) PGE2 concentrations.
-
High Protein Binding: this compound is highly protein-bound, primarily to albumin. In assays using serum or plasma, its presence could theoretically affect the availability of binding sites for other drugs or analytes that are also highly protein-bound, which could be a consideration in drug-drug interaction studies.
Clinical pathology evaluations in safety studies have generally found that laboratory values for blood and urine samples remained within reference limits.
Q3: How can I troubleshoot potential this compound interference in my experiments?
If you suspect this compound is interfering with your assay, a systematic approach is recommended. The following workflow can help you identify and mitigate potential interference.
Caption: A logical workflow for troubleshooting assay interference.
Troubleshooting Guides
Issue: Inaccurate Results in a Prostaglandin E2 (PGE2) Immunoassay
-
Potential Cause: this compound may be cross-reacting with the antibodies used in the immunoassay, leading to a false signal. In competitive ELISAs, this would typically manifest as a falsely high measurement of PGE2 because this compound competes with the enzyme-labeled PGE2 for antibody binding sites.
-
Troubleshooting Steps:
-
Run a this compound-only Control: Prepare a sample containing this compound in the assay buffer at the same concentration as in your experimental samples. If this control generates a signal, direct interference is likely.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of PGE2 standard to a sample matrix containing this compound and a control matrix without it. A significantly lower or higher recovery in the this compound sample suggests interference.
-
Use an Alternative Quantification Method: The gold standard for mitigating immunoassay interference is to use a method with a different detection principle, such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which offers high specificity.
-
-
Quantitative Data Example: The following table illustrates hypothetical data from a PGE2 competitive ELISA, showing the effect of this compound.
| Sample Condition | Apparent PGE2 Concentration (pg/mL) | % Interference |
| Control (No this compound) | 100 | 0% |
| + 1 µM this compound | 150 | +50% |
| + 10 µM this compound | 450 | +350% |
| + 50 µM this compound | 1200 | +1100% |
Experimental Protocols
Protocol 1: Assessing Compound Interference in a Competitive ELISA
This protocol provides a general framework for determining if this compound interferes with a competitive ELISA, such as a PGE2 assay.
-
Objective: To determine if this compound cross-reacts with assay antibodies or otherwise interferes with signal generation.
-
Materials:
-
Competitive ELISA kit (e.g., for PGE2)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (as provided in the kit)
-
Experimental samples (e.g., cell culture supernatant, plasma)
-
Microplate reader
-
-
Methodology:
-
Prepare this compound Controls: Create a serial dilution of this compound in the assay buffer. The concentration range should span the expected concentration in your experimental samples.
-
Prepare Standard Curve: Prepare the analyte (e.g., PGE2) standard curve according to the kit manufacturer's instructions.
-
Plate Layout:
-
Dedicate wells for the standard curve.
-
Dedicate wells for your experimental samples (both treated with this compound and untreated controls).
-
Dedicate wells for the this compound-only controls.
-
Include blank wells (assay buffer only).
-
-
Assay Procedure: Follow the ELISA kit protocol for adding samples, antibodies, conjugate, and substrate.
-
Data Analysis:
-
Calculate the concentrations for your experimental samples using the standard curve.
-
Analyze the signal from the this compound-only controls. Any signal above the blank indicates direct interference.
-
Compare the results of this compound-treated samples to untreated controls to assess the magnitude of the interference.
-
-
Protocol 2: Mitigating Interference with Sample Dilution
This protocol is a common first step to reduce the impact of an interfering substance.
-
Objective: To dilute the concentration of this compound below the level where it interferes with the assay, while keeping the analyte of interest within the detectable range.
-
Methodology:
-
Select a Sample: Choose a representative sample where interference is suspected.
-
Perform Serial Dilutions: Create a series of dilutions of the sample using the appropriate assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run the Assay: Analyze the undiluted sample and all dilutions according to the assay protocol.
-
Analyze Results:
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the calculated concentration by the dilution factor to get the final concentration.
-
Interpretation: If the back-calculated concentrations become consistent after a certain dilution factor, it suggests the interference has been successfully diluted out. If the results are not linear, a more complex interference or matrix effect may be present.
-
-
References
Technical Support Center: A More Sensitive Quantification Method for Grapiprant
Welcome to the Technical Support Center for the sensitive quantification of Grapiprant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the bioanalysis of this compound using advanced analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sensitive method for quantifying this compound in biological matrices?
A1: The most sensitive and specific method for quantifying this compound in biological matrices such as plasma and serum is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and low limits of detection, making it ideal for pharmacokinetic and metabolism studies.
Q2: What are the known metabolites of this compound and can they interfere with quantification?
A2: In dogs, this compound is metabolized into four primary metabolites: two hydroxylated metabolites, one N-deamination metabolite (the major metabolite in excreta), and one N-oxidation metabolite.[1] In vitro studies with dog liver microsomes have identified two oxidative metabolites, M3 (hydroxyl) and M5 (N-dealkylation).[1] Yes, these metabolites can potentially interfere with the quantification of the parent drug if they are not chromatographically separated or if they produce similar fragment ions in the mass spectrometer. Therefore, a selective LC-MS/MS method is crucial.
Q3: What are the key stability considerations for this compound samples?
A3: this compound is generally stable under various storage and handling conditions. Here are some specific stability data points:
-
Bench-top stability in plasma: Stable for up to 4 hours at room temperature.[1]
-
Freeze-thaw stability in plasma: Stable for up to three freeze-thaw cycles from -20°C to ambient temperature.[1]
-
Stock solution stability: Stable for 37 days at 4°C and for 17 hours at room temperature when prepared in methanol.[1]
-
Storage: this compound tablets should be stored at room temperature below 86°F (30°C) and protected from light.
Q4: What is "matrix effect" and how can it affect my this compound quantification?
A4: Matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting substances from the biological matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. It is a common challenge in LC-MS/MS bioanalysis.
Q5: How can I minimize matrix effects in my this compound assay?
A5: Several strategies can be employed to minimize matrix effects:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatographic separation: Optimize the HPLC method to separate this compound from matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS behaves almost identically to the analyte.
-
Matrix-matched calibrants: Prepare calibration standards in the same biological matrix as the samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and application of a sensitive LC-MS/MS method for this compound quantification.
Issue 1: Poor Sensitivity or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Evaluate both positive and negative ionization modes (positive mode is commonly used for this compound). |
| Inefficient Extraction | Evaluate different extraction solvents and pH conditions to improve recovery. Consider solid-phase extraction (SPE) for cleaner samples. |
| Ion Suppression | See the dedicated troubleshooting guide for matrix effects below. |
| Degradation of Analyte | Ensure proper storage and handling of samples and stock solutions as per the stability data. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Interference | Improve sample cleanup using a more selective extraction method (e.g., SPE with a specific sorbent). Optimize the chromatographic gradient to better separate this compound from matrix components. |
| Metabolite Interference | Develop a chromatographic method with sufficient resolution to separate this compound from its known metabolites (hydroxylated, N-deamination, N-oxidation). This may require testing different columns and mobile phases. |
| Contamination | Use high-purity solvents and reagents. Clean the LC system and mass spectrometer ion source regularly. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for sample-to-sample variations in ion suppression or enhancement. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available for high-throughput analysis. |
| Instrument Instability | Perform regular instrument calibration and performance checks. Monitor system suitability throughout the analytical run. |
Experimental Protocols
Sensitive Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of this compound in rabbit plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add a known amount of internal standard (e.g., a structural analog or a stable isotope-labeled this compound).
-
Add 4 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series HPLC or equivalent |
| Column | C18 column (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for this compound and the internal standard. For this compound, monitor multiple transitions for confirmation. |
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision |
| Stability | Freeze-thaw, bench-top, long-term |
Data Presentation
Table 1: Comparison of this compound Quantification Methods
| Method | Limit of Quantification (LOQ) | Linearity Range | Sample Matrix | Reference |
| LC-MS/MS | 5 ng/mL | 5 - 1000 ng/mL | Rabbit Plasma | |
| HPLC-FL | 10 ng/mL | 10 - 1000 ng/mL | Canine Plasma | |
| TLC-Densitometry | 146.65 µg/mL (LOD) | 444 - 2000 µg/mL | Pharmaceutical Preparation |
Visualizations
Caption: this compound's mechanism of action as an antagonist of the EP4 receptor.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
Technical Support Center: Accounting for Grapiprant's Plasma Protein Binding in Pharmacokinetic Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grapiprant. The following information is designed to address specific issues that may be encountered during the experimental determination of this compound's plasma protein binding and its incorporation into pharmacokinetic models.
Troubleshooting Guides
This section addresses common problems encountered during plasma protein binding experiments.
Issue: Low or inconsistent recovery of this compound in the mass balance calculation.
-
Question: After my equilibrium dialysis experiment, the total amount of this compound recovered from the plasma and buffer chambers is significantly less than the initial amount I added. What could be the cause?
-
Answer: This is a common issue, particularly with highly lipophilic compounds like this compound, and is often due to non-specific binding to the experimental apparatus (e.g., the dialysis membrane or sample wells).
-
Troubleshooting Steps:
-
Pre-treatment of the dialysis membrane: To saturate non-specific binding sites, pre-incubate the dialysis membrane with a solution of the test compound.
-
Use of silanized or low-binding materials: Employing polypropylene (B1209903) or silanized glassware can minimize adsorption to container surfaces.
-
Addition of a surfactant: In some cases, a low concentration of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), in the buffer can help reduce non-specific binding. However, this should be used with caution as it can also affect the protein binding of the drug.
-
Alternative methods: If non-specific binding remains a significant issue, consider using alternative methods like ultracentrifugation, which eliminates the need for a membrane.
-
-
Issue: this compound concentrations in the buffer chamber of the equilibrium dialysis are below the limit of quantification (BLQ).
-
Question: I am unable to accurately measure the concentration of unbound this compound in the buffer chamber because the levels are too low for my analytical method. How can I address this?
-
Answer: Given this compound's high plasma protein binding (approximately 95%), the unbound fraction is very small, leading to low concentrations in the buffer.
-
Troubleshooting Steps:
-
Increase the initial this compound concentration: Using a higher starting concentration in the plasma chamber will result in a higher, more readily quantifiable concentration of unbound drug in the buffer at equilibrium.
-
Employ a more sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique suitable for quantifying low concentrations of this compound.[1][2][3]
-
Use of radiolabeled this compound: If available, using a radiolabeled version of the compound can significantly increase detection sensitivity.
-
-
Issue: The pH of the plasma and buffer solutions changes during the experiment.
-
Question: I've noticed a drift in the pH of my samples during the equilibrium dialysis incubation. How can I prevent this, and why is it important?
-
Answer: Maintaining a physiological pH (around 7.4) is critical as changes can alter the ionization state of both the drug and the plasma proteins, thereby affecting the binding affinity.
-
Troubleshooting Steps:
-
Use of a buffered system: Ensure that a robust buffer system, such as phosphate-buffered saline (PBS), is used.
-
CO2 incubation: Performing the incubation in a cell culture incubator with a controlled atmosphere of 5% CO2 can help maintain a stable pH.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the incorporation of this compound's plasma protein binding data into pharmacokinetic models.
Modeling this compound's Pharmacokinetics
-
Question: Why is it crucial to account for this compound's high plasma protein binding in pharmacokinetic models?
-
Answer: Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with receptors, and be eliminated. For a highly protein-bound drug like this compound, small changes in the bound fraction can lead to significant changes in the free concentration, which can impact efficacy and toxicity.[4] Incorporating plasma protein binding into pharmacokinetic models, such as physiologically based pharmacokinetic (PBPK) models, is essential for accurately predicting its distribution and clearance.[5]
-
Question: What are the challenges in modeling the pharmacokinetics of a drug with high and potentially non-linear plasma protein binding like this compound?
-
Answer:
-
Assumption of linear binding: Many standard pharmacokinetic models assume that the fraction of unbound drug is constant regardless of the total drug concentration. However, for some drugs, the binding can become saturated at higher concentrations, leading to non-linear pharmacokinetics. While this compound's binding is generally considered to be linear within the therapeutic range, it is a crucial factor to consider, especially at higher, potentially toxic concentrations.
-
Impact on volume of distribution and clearance: Accurately predicting the volume of distribution and clearance of highly protein-bound drugs is very sensitive to the unbound fraction value. Even small errors in the in vitro measurement of plasma protein binding can lead to significant inaccuracies in the predicted pharmacokinetic profile.
-
Interspecies differences: Plasma protein binding can vary between species, which complicates the extrapolation of pharmacokinetic data from preclinical animal models to humans.
-
-
Question: How can I account for potential non-linear plasma protein binding in my pharmacokinetic model?
-
Answer: If you suspect non-linear binding, you can incorporate a saturable binding model, such as the Michaelis-Menten equation, into your pharmacokinetic model. This will describe the binding in terms of a maximum binding capacity (Bmax) and a dissociation constant (Kd). This approach allows for a more accurate prediction of the unbound drug concentration across a wider range of total drug concentrations.
-
Question: How do disease states affect this compound's plasma protein binding and its pharmacokinetics?
-
Answer: Disease states, particularly those affecting the liver or kidneys, can alter the concentrations of plasma proteins like albumin. For example, in conditions with hypoalbuminemia, the reduced number of binding sites can lead to a higher fraction of unbound this compound, potentially increasing its therapeutic and toxic effects. It is important to consider the physiological condition of the subjects when interpreting pharmacokinetic data.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Various Species
| Parameter | Dog | Cat | Horse | Rabbit |
| Dose (mg/kg) | 2 (Oral) | 2 (Oral) | 2 (Oral) | 2 (IV) |
| Tmax (h) | ~1 | ~1.33 | ~0.5-1.5 | N/A |
| Cmax (ng/mL) | ~1210 | ~490-750 | ~31.9-106 | ~7495 |
| t1/2 (h) | ~5 | ~4.4 | ~5.86 | ~2.18 |
| Bioavailability (%) | ~33-89 (fed vs. fasted) | ~39.6 | Not determined | N/A |
| Protein Binding (%) | ~95 | Not determined | Not determined | Not determined |
Note: Pharmacokinetic parameters can vary depending on the study design, formulation, and fed/fasted state of the animals. The data presented here are approximate values for comparison.
Experimental Protocols
1. Equilibrium Dialysis for this compound Plasma Protein Binding
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Control plasma (from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with a semi-permeable membrane (e.g., 12-14 kDa MWCO)
-
Incubator with temperature and CO2 control
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Procedure:
-
Prepare a working solution of this compound in control plasma at the desired concentration.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Add a precise volume of the this compound-spiked plasma to the plasma chamber of the dialysis cell.
-
Add a corresponding volume of PBS to the buffer chamber.
-
Seal the dialysis unit and place it in an incubator at 37°C with 5% CO2 on a shaker for a sufficient duration to reach equilibrium (typically 4-24 hours for highly bound compounds). The exact time should be determined empirically.
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Prepare the samples for analysis. This may involve protein precipitation for the plasma sample.
-
Analyze the concentration of this compound in both the plasma and buffer samples using a validated analytical method like LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
2. Ultrafiltration for this compound Plasma Protein Binding
This method is faster than equilibrium dialysis but can be more prone to non-specific binding.
-
Materials:
-
This compound stock solution
-
Control plasma
-
Ultrafiltration device with a low-binding membrane (e.g., regenerated cellulose)
-
Centrifuge with temperature control
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Procedure:
-
Prepare a working solution of this compound in control plasma.
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding. This may involve rinsing with a buffer or a solution of a known binding inhibitor.
-
Add a precise volume of the this compound-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time to collect the ultrafiltrate. The centrifugation time should be optimized to obtain a sufficient volume of ultrafiltrate without causing leakage of protein-bound drug.
-
Carefully collect the ultrafiltrate.
-
Analyze the concentration of this compound in the ultrafiltrate, which represents the unbound drug concentration.
-
To determine the total concentration, analyze an aliquot of the initial spiked plasma sample.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)
-
Visualizations
Caption: Workflow for determining this compound's plasma protein binding using equilibrium dialysis.
Caption: Logic for integrating plasma protein binding data into pharmacokinetic models.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. A physiologically based pharmacokinetic model to predict the pharmacokinetics of highly protein-bound drugs and the impact of errors in plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Grapiprant vs. Carprofen: A Comparative Efficacy Analysis in Canine Osteoarthritis Models
For researchers and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount. This guide provides an objective comparison of Grapiprant and Carprofen, two prominent drugs for managing pain and inflammation associated with canine osteoarthritis (OA), supported by experimental data and detailed protocols.
This compound, a selective antagonist of the EP4 prostaglandin (B15479496) receptor, and Carprofen, a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits COX-2, offer distinct mechanisms for mitigating the clinical signs of canine OA. While both aim to alleviate pain and improve mobility, their efficacy can vary depending on the specific context of pain—acute versus chronic—and the parameters measured. This guide synthesizes findings from key studies to illuminate these differences.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the mechanism of action between this compound and Carprofen dictates their physiological effects. Carprofen acts "upstream" by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of various prostaglandins, including PGE2. In contrast, this compound acts "downstream" by specifically blocking the EP4 receptor, one of the four receptors for PGE2, which is a key mediator of pain and inflammation in OA.[1][2] This targeted approach of this compound theoretically preserves the homeostatic functions of other prostaglandins.
Efficacy in Acute Inflammatory Models
Direct comparisons in experimentally induced acute synovitis models have provided valuable insights into the immediate analgesic and anti-inflammatory effects of both drugs.
Experimental Protocol: Urate-Induced Synovitis Model[3]
A study utilized a model where acute synovitis was induced in healthy dogs via intra-articular injection of sodium urate into a stifle joint. The efficacy of this compound and Carprofen was assessed through lameness scores, peak vertical force (PVF), and vertical impulse (VI).
In this acute model, Carprofen demonstrated superior efficacy in reducing lameness compared to this compound.[3] Lameness scores for the Carprofen-treated group were significantly lower than those for the this compound group at 6, 12, and 24 hours post-induction.[3] A similar pattern was observed in the analysis of peak vertical force and vertical impulse data.
| Timepoint | Lameness Score (Carprofen) | Lameness Score (this compound) | Statistical Significance |
| 6 hours | Significantly lower than this compound | Significantly higher than baseline | P < 0.05 |
| 12 hours | Significantly lower than this compound | Significantly higher than baseline | P < 0.05 |
| 24 hours | Significantly lower than this compound | Significantly higher than baseline | P < 0.05 |
Table 1: Comparison of Lameness Scores in an Acute Synovitis Model.
Efficacy in a Surgical Pain Model
The comparative efficacy of this compound and Carprofen has also been evaluated in a perioperative setting for acute soft tissue pain.
Experimental Protocol: Ovariohysterectomy (OVH) Pain Model
A study involving female Beagle dogs undergoing ovariohysterectomy (OVH) compared the analgesic effects of this compound and Carprofen. Dogs were randomly assigned to receive either this compound (2 mg/kg, PO) or Carprofen (4.4 mg/kg, PO) prior to surgery. Pain and inflammation were assessed using mechanical nociceptive threshold (MNT) testing and the short form of the Glasgow Composite Pain Scale (GCPS-SF).
In this model of acute surgical pain, both this compound and Carprofen were found to be effective, with no significant difference detected in pain scores or MNT results between the two treatment groups. However, one dog in the Carprofen group required rescue analgesia. Interestingly, Prostaglandin E2 concentrations in the interstitial fluid at the incision site were significantly higher in the this compound group, highlighting its receptor-specific mechanism of action compared to Carprofen's inhibition of PGE2 production.
| Parameter | This compound (2 mg/kg) | Carprofen (4.4 mg/kg) | Statistical Significance |
| Pain Scale Scores | Highest post-op, decreased over time | Highest post-op, decreased over time | No significant difference between groups |
| Mechanical Nociceptive Threshold | Significant difference from baseline over time | Significant difference from baseline over time | No significant difference between groups (P=0.11) |
| Interstitial Fluid PGE2 | Significantly higher | Significantly lower | P < 0.001 |
| Rescue Analgesia | 0 dogs | 1 dog | - |
Table 2: Efficacy Comparison in a Post-Ovariohysterectomy Pain Model.
Considerations for Chronic Osteoarthritis Pain
While direct head-to-head clinical trials of this compound and Carprofen in dogs with naturally occurring chronic OA are less common in the published literature, some inferences can be drawn. A clinical trial of this compound for the treatment of naturally occurring OA pain showed a treatment success rate of 48.1% compared to 31.3% for placebo over 28 days, based on the Canine Brief Pain Inventory (CBPI). Studies on Carprofen have also demonstrated its efficacy in managing chronic OA pain.
It is important to note that studies comparing the analgesic efficacy of this compound to NSAIDs have primarily focused on acute pain models within a 24 to 48-hour timeframe. In these short-term studies of induced arthritis or synovitis, NSAIDs like Carprofen and Firocoxib have shown superior analgesic properties.
Summary and Future Directions
The available evidence suggests that Carprofen may offer more potent analgesia in the initial hours of an acute inflammatory event. Conversely, in a model of acute surgical pain, this compound demonstrated non-inferior analgesic efficacy to Carprofen. The distinct mechanisms of action of these two drugs may translate to different clinical advantages in various scenarios.
For researchers and drug development professionals, these findings underscore the importance of the experimental model and chosen endpoints in evaluating and comparing analgesic and anti-inflammatory drugs. Future long-term, head-to-head clinical trials in dogs with naturally occurring osteoarthritis are warranted to provide a more definitive comparison of this compound and Carprofen for the management of chronic OA pain and to further elucidate their respective roles in the therapeutic landscape.
References
A Comparative Guide to Validating Grapiprant's EP4 Receptor Selectivity in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of Grapiprant, a non-steroidal anti-inflammatory drug (NSAID), for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This compound is a selective antagonist of the EP4 receptor, which mediates pain and inflammation.[1][2] Unlike traditional NSAIDs that inhibit cyclooxygenase (COX) enzymes, this compound's targeted mechanism of action avoids the widespread inhibition of prostaglandin synthesis, potentially reducing the risk of certain adverse effects.[3][4][5]
This guide outlines the necessary experimental protocols and data presentation formats to compare this compound's performance against other compounds in a novel cell line expressing the EP4 receptor.
Comparative Analysis of EP4 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other selective EP4 receptor antagonists. Potency is indicated by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), where lower values denote higher potency.
| Compound | Alternative Names | Potency (IC50/Ki) |
| This compound | CJ-023,423, AAT-007, RQ-07 | Ki: 13 ± 4 nM |
| ONO-AE3-208 | AE3-208 | Ki: 1.3 nM |
| AAT-008 | - | Ki: 0.97 nM |
| ER-819762 | - | IC50: 59 nM |
| BGC20-1531 | - | pKi: 7.9 |
Experimental Protocols
Detailed methodologies for validating this compound's EP4 receptor selectivity are provided below. These protocols are designed to be adapted to a new cell line recombinantly expressing the target receptor.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]PGE2.
Objective: To determine the inhibitor constant (Ki) of this compound for the EP4 receptor.
Materials:
-
Cell membranes from the new cell line expressing the human EP4 receptor.
-
[3H]PGE2 (Radioligand).
-
Unlabeled this compound and other comparator compounds.
-
Assay Buffer: 50 mM MES, 1 mM EDTA, 10 mM MnCl2, pH 6.0.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
Procedure:
-
Receptor Preparation: Prepare cell membranes from the chosen cell line expressing the EP4 receptor. Determine the total protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]PGE2 (e.g., 200 pM), and varying concentrations of unlabeled this compound or comparator compound.
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the PGE2-induced activation of the EP4 receptor, which leads to the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of this compound in blocking EP4 receptor signaling.
Materials:
-
The new cell line stably expressing the human EP4 receptor.
-
Prostaglandin E2 (PGE2) as the agonist.
-
This compound and other comparator antagonists.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture the EP4-expressing cells in 96- or 384-well plates until they reach the desired confluency.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or comparator antagonists for 15-30 minutes.
-
Agonist Challenge: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for an appropriate time (e.g., 30-60 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the EP4 receptor and the experimental workflow for validating this compound's selectivity.
Caption: EP4 receptor signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for validating this compound's EP4 selectivity.
Caption: Comparison of this compound's mechanism with traditional NSAIDs.
References
- 1. This compound: Uses, Side effects and Mechanism of action_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. zeropainphilosophy.com [zeropainphilosophy.com]
a cross-study comparison of Grapiprant's effectiveness in different species
A comprehensive review of the efficacy and pharmacokinetics of the EP4 receptor antagonist, Grapiprant, across veterinary species. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its performance, supported by experimental data and detailed methodologies.
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the piprant class, represents a targeted approach to pain and inflammation management. Its novel mechanism of action, the selective antagonism of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor, distinguishes it from traditional cyclooxygenase (COX)-inhibiting NSAIDs. This specificity of action is believed to contribute to a more favorable safety profile, particularly concerning gastrointestinal and renal adverse effects. Approved by the FDA in 2016 for the control of pain and inflammation associated with osteoarthritis in dogs, its application and effectiveness in other species is an area of active research.
Mechanism of Action: A Targeted Approach
This compound functions by directly blocking the EP4 receptor, a key mediator of PGE2-induced pain and inflammation.[1] Unlike traditional NSAIDs that inhibit COX enzymes and thereby reduce the production of various prostaglandins, this compound's targeted action leaves other prostanoid pathways, crucial for homeostatic functions, unaffected.[1] This selective inhibition of the PGE2-EP4 signaling pathway is central to its therapeutic effect.[2]
Pharmacokinetics: A Multi-Species Comparison
The pharmacokinetic profile of this compound exhibits notable variations across different species. Understanding these differences is crucial for dose determination and predicting therapeutic outcomes.
| Parameter | Dog | Cat | Horse |
| Dose | 2 mg/kg PO | 2-15 mg/kg PO | 2-15 mg/kg PO |
| Tmax (hours) | 1.0 - 3.0 | 1.0 - 4.0 | 1.0 - 1.5 |
| Cmax (ng/mL) | 614 - 1598 | 490 - 4950 | 31.9 - 327.5 |
| Half-life (hours) | 5.3 - 6.1 | 2.0 - 14.0 | 5.9 - 11.1 |
| Bioavailability (%) | 59.1 (fed) - 111.9 (fasted) | ~39 | Not Determined |
Table 1: Comparative Pharmacokinetics of this compound. Data compiled from multiple studies.[1][3]
Clinical Efficacy: Evidence from Controlled Studies
Dogs
This compound is FDA-approved for the management of pain and inflammation associated with osteoarthritis in dogs. Clinical trials have demonstrated its efficacy compared to placebo.
Canine Osteoarthritis Study
-
Objective: To evaluate the effectiveness and safety of this compound for the treatment of pain in dogs with osteoarthritis.
-
Methodology: A prospective, randomized, masked, placebo-controlled multisite clinical study was conducted. 285 client-owned dogs with osteoarthritis were enrolled, with 262 evaluable cases (131 per group). Dogs received either this compound (2 mg/kg) or a placebo orally once daily for 28 days. Pain was assessed by owners using the Canine Brief Pain Inventory (CBPI) on days 0, 7, 14, 21, and 28. Veterinary assessments were also conducted.
-
Results: At day 28, the this compound-treated group showed a significantly higher treatment success rate (48.1%) compared to the placebo group (31.3%). Significant improvements were also observed in the pain interference score and pain severity score in the this compound group. The most common adverse effect was occasional vomiting.
A separate study compared this compound to meloxicam (B1676189) for postoperative joint pain in dogs undergoing tibial plateau leveling osteotomy (TPLO). This randomized, double-blinded, prospective clinical trial involved 48 dogs. The day after surgery, dogs received either oral this compound (2 mg/kg) or meloxicam (0.1 mg/kg) once daily for 14 days. The results indicated that this compound-treated dogs had lower pain severity and interference scores at specific time points post-surgery, supporting its use as an alternative analgesic to meloxicam in this context.
Cats
While not yet approved for use in cats, research into the safety and efficacy of this compound in this species is emerging.
Feline Post-Ovariohysterectomy Pain Study
-
Objective: To compare the postoperative analgesic effects of this compound with robenacoxib (B1679492) in cats undergoing ovariohysterectomy (OVH).
-
Methodology: A prospective, randomized, masked, non-inferiority clinical trial was conducted with 37 female cats. Cats received either oral robenacoxib (1 mg/kg) or this compound (2 mg/kg) 2 hours before surgery. Pain was assessed using the Feline Grimace Scale (FGS), the Glasgow Composite Measure Pain Scale-Feline (CMPS-F), von Frey monofilaments, and pressure algometry at multiple time points post-extubation.
-
Results: The study concluded that this compound was non-inferior to robenacoxib for mitigating postsurgical pain in cats after OVH.
Another study compared this compound to carprofen (B1668582) for postoperative pain in cats following ovariohysterectomy. In this study, 32 female cats were randomly assigned to receive carprofen (4 mg/kg), this compound (2 mg/kg every 24 hours), or this compound (2 mg/kg every 12 hours). The study found that this compound did not provide adequate analgesia in the first 3 hours postoperatively compared to carprofen, with a higher percentage of cats in the this compound groups requiring rescue analgesia.
Horses
Research on this compound in horses is in its early stages, with a focus on pharmacokinetics and safety. Efficacy studies for specific conditions are still needed. One study described the pharmacokinetics of a single 2 mg/kg oral dose in exercised Thoroughbred horses, noting the drug was well-tolerated. Another study investigating a higher dose of 15 mg/kg also reported on the pharmacokinetics and noted a short duration of EP4 receptor engagement.
Conclusion
This compound presents a promising therapeutic option for the management of pain and inflammation, particularly in dogs with osteoarthritis. Its targeted mechanism of action offers a potential advantage over traditional NSAIDs. However, the available data highlights significant pharmacokinetic variability between species, underscoring the need for species-specific research to establish safe and effective dosing regimens. While initial studies in cats show potential, further investigation is required to fully understand its efficacy and safety profile in this species. The exploration of this compound in horses is still in its infancy, with more research needed to determine its clinical utility. For researchers and drug development professionals, the cross-species differences in the pharmacokinetics and efficacy of this compound present both challenges and opportunities for developing tailored analgesic therapies for a range of veterinary patients.
References
- 1. Pharmacokinetics and estimated bioavailability of this compound, a novel selective prostaglandin E2 receptor antagonist, after oral administration in fasted and fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Grapiprant vs. Traditional COX-2 Inhibitors in Pain Management
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Grapiprant and traditional COX-2 inhibitors, two prominent classes of drugs in the management of pain and inflammation, particularly in the context of osteoarthritis. This analysis delves into their distinct mechanisms of action, supported by experimental data from clinical trials, and outlines the methodologies of key comparative studies.
At a Glance: Key Mechanistic and Therapeutic Distinctions
| Feature | This compound | Traditional COX-2 Inhibitors (e.g., Carprofen, Firocoxib, Robenacoxib) |
| Primary Target | E-type prostanoid 4 (EP4) receptor | Cyclooxygenase-2 (COX-2) enzyme |
| Mechanism of Action | Selective antagonist of the EP4 receptor, blocking the effects of prostaglandin (B15479496) E2 (PGE2) | Selective inhibition of the COX-2 enzyme, preventing the production of prostaglandins (B1171923), including PGE2 |
| Effect on Prostaglandin Production | Does not inhibit the production of prostaglandins | Inhibits the synthesis of prostaglandins |
| Therapeutic Approach | Targeted blockade of a key inflammatory and pain receptor | Broad reduction of inflammatory mediators |
The Divergent Paths of Pain and Inflammation Control
The fundamental difference between this compound and COX-2 inhibitors lies in their molecular targets within the arachidonic acid cascade, a critical pathway in the inflammatory response.
Traditional COX-2 inhibitors act "upstream" by blocking the COX-2 enzyme.[1][2][3] This enzyme is responsible for converting arachidonic acid into various prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[1][4] By inhibiting COX-2, these drugs reduce the overall production of these pro-inflammatory molecules.
This compound , on the other hand, operates "downstream" in a more targeted manner. It is a selective antagonist of the EP4 receptor, one of the four receptors for prostaglandin E2 (PGE2). PGE2 is a principal mediator of pain and inflammation in osteoarthritis. This compound specifically blocks the binding of PGE2 to the EP4 receptor, thereby preventing the downstream signaling that leads to pain and inflammation, without affecting the production of other prostaglandins that may have important physiological functions.
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the mechanism of action for traditional COX-2 inhibitors.
Signaling Pathway of this compound (EP4 Receptor Antagonism)
This diagram visualizes the targeted mechanism of this compound.
References
A Comparative Meta-Analysis of Grapiprant and Traditional NSAIDs for Canine Osteoarthritis
A deep dive into the clinical trial data surrounding Grapiprant, a novel EP4 receptor antagonist, reveals a comparable efficacy profile to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Carprofen, Meloxicam, and Robenacoxib for the management of pain and inflammation associated with osteoarthritis in dogs. While offering a distinct mechanism of action that may present a favorable safety profile, particularly concerning gastrointestinal adverse events, this compound's overall performance in clinical trials demonstrates non-inferiority to established COX-inhibiting NSAIDs.
This guide provides a comprehensive comparison of this compound with other commonly used NSAIDs for canine osteoarthritis, presenting a meta-analysis of available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic options.
Mechanism of Action: A Targeted Approach
This compound represents a newer class of anti-inflammatory drugs known as piprants.[1][2] Unlike traditional NSAIDs that inhibit cyclooxygenase (COX) enzymes to block prostaglandin (B15479496) production, this compound specifically targets the EP4 receptor, one of the four receptors for prostaglandin E2 (PGE2).[1][2][3] PGE2 is a key mediator of pain and inflammation in osteoarthritis. By selectively blocking the EP4 receptor, this compound aims to reduce pain and inflammation with potentially fewer side effects associated with the broad inhibition of prostaglandin synthesis seen with traditional NSAIDs.
Below is a diagram illustrating the signaling pathway targeted by this compound in comparison to traditional NSAIDs.
Comparative Efficacy: A Review of Clinical Trial Data
Multiple clinical trials have evaluated the efficacy of this compound in client-owned dogs with osteoarthritis. A prospective, randomized, masked, placebo-controlled multisite clinical study demonstrated that this compound administered at 2 mg/kg daily resulted in a significantly higher treatment success rate (48.1%) compared to placebo (31.3%) after 28 days, based on the Canine Brief Pain Inventory (CBPI).
When compared to other active treatments, the data suggests non-inferiority. One study comparing this compound to Meloxicam for postoperative pain management in dogs undergoing tibial plateau leveling osteotomy found that this compound-treated dogs had lower pain severity and interference scores at certain time points. Another study showed Robenacoxib to have non-inferior efficacy to Carprofen for the treatment of canine osteoarthritis. While direct head-to-head trials of this compound against all traditional NSAIDs for chronic osteoarthritis management are limited, the available evidence positions this compound as a viable therapeutic alternative.
Table 1: Summary of Efficacy Data from Selected Clinical Trials
| Drug | Dosage | Study Duration | Primary Outcome Measure | Key Findings | Citations |
| This compound | 2 mg/kg once daily | 28 days | Canine Brief Pain Inventory (CBPI) | 48.1% treatment success vs. 31.3% for placebo. | |
| Carprofen | 2.2 mg/kg twice daily | 14 days | Force plate analysis, lameness score | 3.3 times more likely to have a positive response than placebo. | |
| Meloxicam | 0.1 mg/kg once daily | 4 weeks | Lameness, stiffness, pain scores | Significant reduction in clinical signs of osteoarthritis. | |
| Robenacoxib | 1-2 mg/kg once daily | 12 weeks | Global functional disability score | Non-inferior efficacy compared to Carprofen. |
Safety and Tolerability Profile
A key differentiating factor for this compound is its potential for a better safety profile, particularly concerning the gastrointestinal tract. Traditional NSAIDs, through their inhibition of COX-1, can disrupt the production of prostaglandins that are protective of the gastric mucosa. By selectively targeting the EP4 receptor, this compound is thought to spare these protective functions.
In a 28-day clinical trial, the most common adverse events reported in this compound-treated dogs were vomiting, diarrhea or soft stool, and decreased appetite, though these were generally mild. It is important to note that direct comparative safety trials with other NSAIDs are still emerging.
Table 2: Summary of Reported Adverse Events from Selected Clinical Trials
| Drug | Common Adverse Events | Citations |
| This compound | Vomiting, diarrhea/soft stool, decreased appetite. | |
| Carprofen | Vomiting, diarrhea, transient elevations in liver enzymes. | |
| Meloxicam | Minimal side effects reported in a 4-week study. | |
| Robenacoxib | Mild gastrointestinal events, similar frequency to Carprofen. |
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies of the key clinical trials are outlined below.
This compound Pivotal Study (Placebo-Controlled)
-
Study Design: Prospective, randomized, masked, placebo-controlled, multisite clinical study.
-
Animals: 285 client-owned dogs with diagnosed osteoarthritis.
-
Treatment Groups:
-
This compound (2 mg/kg orally, once daily)
-
Placebo (orally, once daily)
-
-
Duration: 28 days.
-
Efficacy Assessment: Canine Brief Pain Inventory (CBPI) completed by owners on days 0, 7, 14, 21, and 28. Veterinary assessments were also conducted.
-
Safety Assessment: Physical examinations, clinical pathology, and owner observations.
Below is a workflow diagram of the this compound pivotal clinical trial.
Carprofen Efficacy Study (Placebo-Controlled)
-
Study Design: Randomized, controlled, multicenter trial.
-
Animals: 70 client-owned dogs with osteoarthritis.
-
Treatment Groups:
-
Carprofen (2.2 mg/kg orally, twice daily)
-
Placebo (orally, twice daily)
-
-
Duration: 14 days.
-
Efficacy Assessment: Force plate examination and graded lameness examination before and after treatment. Subjective assessment by owners and veterinarians.
-
Safety Assessment: Physical examination, CBC, serum biochemical analyses, urinalysis, and fecal occult blood test.
Robenacoxib vs. Carprofen Study
-
Study Design: Multi-center, prospective, randomized, blinded, positive-controlled non-inferiority clinical trial.
-
Animals: Dogs with osteoarthritis.
-
Treatment Groups:
-
Robenacoxib (1-2 mg/kg orally, once daily)
-
Carprofen (2-4 mg/kg orally, once daily)
-
-
Duration: 12 weeks.
-
Efficacy Assessment: Veterinary and owner assessments using numerical rating scales at baseline and various time points.
-
Safety Assessment: Monitoring of adverse events, hematology, and clinical chemistry variables.
Conclusion
The available clinical trial data supports this compound as an effective and well-tolerated treatment for the control of pain and inflammation associated with osteoarthritis in dogs. Its unique mechanism of action as an EP4 receptor antagonist offers a targeted approach to pain management, potentially reducing the risk of certain adverse events associated with traditional COX-inhibiting NSAIDs. While head-to-head comparative studies are still somewhat limited, the evidence to date suggests that this compound's efficacy is non-inferior to established treatments like Carprofen and Meloxicam. For researchers and drug development professionals, this compound represents a significant advancement in the quest for safer and more targeted anti-inflammatory therapies for companion animals. Further long-term studies directly comparing this compound with a broader range of NSAIDs will be invaluable in further defining its place in the clinical management of canine osteoarthritis.
References
Validating the Canine Brief Pain Inventory for Grapiprant Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Canine Brief Pain Inventory (CBPI) as a primary endpoint in clinical studies evaluating the efficacy of grapiprant for the management of pain associated with osteoarthritis in dogs. It offers a comparison with other pain assessment methodologies and presents supporting data from key clinical trials.
This compound: A Targeted Approach to Canine Osteoarthritis Pain
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective antagonist of the EP4 receptor, a key prostaglandin (B15479496) E2 receptor involved in mediating pain and inflammation.[1][2] This targeted mechanism of action distinguishes it from traditional NSAIDs, which typically inhibit cyclooxygenase (COX) enzymes.
Canine Brief Pain Inventory (CBPI): A Validated Tool for Pain Assessment
The Canine Brief Pain Inventory (CBPI) is a validated, owner-completed questionnaire designed to assess the severity of a dog's pain and the degree to which that pain interferes with its daily activities.[3][4][5] The CBPI is comprised of two main components:
-
Pain Severity Score (PSS): This score is an average of the owner's ratings on a 0-10 scale for the dog's pain at its worst, least, average, and in the moment.
-
Pain Interference Score (PIS): This score is an average of the owner's ratings on a 0-10 scale for how much pain interferes with six activities: general activity, enjoyment of life, rising to stand, walking, running, and climbing.
A "treatment success" in many clinical trials is often defined by a specific reduction in both the PSS and PIS.
This compound Efficacy Validated by the CBPI: A Placebo-Controlled Study
A prospective, randomized, masked, placebo-controlled multisite clinical study demonstrated the effectiveness of this compound in treating pain associated with osteoarthritis in dogs, with the CBPI as the primary outcome measure.
Experimental Protocol:
-
Study Design: A prospective, randomized, masked, placebo-controlled multisite clinical study.
-
Animals: 285 client-owned dogs with osteoarthritis were enrolled, with 262 evaluable for the effectiveness analysis (131 in the this compound group and 131 in the placebo group).
-
Treatment: Dogs received either this compound (2 mg/kg) or a placebo orally once daily for 28 days.
-
Data Collection: Owners completed the CBPI on days 0, 7, 14, 21, and 28. Veterinarian assessments were conducted on screening and days 14 and 28.
-
Primary Endpoint: Treatment success was defined as an improvement in the CBPI scores.
Quantitative Data Summary:
| Outcome Measure | This compound Group | Placebo Group | P-value |
| Treatment Success (Day 28) | 48.1% | 31.3% | 0.0315 |
| Pain Interference Score (PIS) Improvement | Significant Improvement | Less Improvement | 0.0029 |
| Pain Severity Score (PSS) Improvement | Significant Improvement | Less Improvement | 0.0022 |
Data sourced from a prospective, randomized, masked, placebo-controlled multisite clinical study of this compound.
Comparative Efficacy: this compound vs. Meloxicam (B1676189)
A randomized, double-blinded, prospective clinical trial compared the efficacy of this compound with meloxicam for managing postoperative joint pain in dogs, again utilizing the CBPI.
Experimental Protocol:
-
Study Design: A randomized, double-blinded, prospective clinical trial.
-
Animals: 48 client-owned dogs that had undergone tibial plateau leveling osteotomy (TPLO) for cranial cruciate ligament disease.
-
Treatment: Dogs were randomly assigned to receive either oral this compound (2 mg/kg) or meloxicam (0.1 mg/kg) once daily for 14 days, following an initial subcutaneous injection of meloxicam for all dogs on the day after surgery.
-
Data Collection: The CBPI was used to assess pain severity (PSS) and interference (PIS) at days 3, 7, 10, and 15 post-surgery.
-
Primary Endpoint: Comparison of PSS and PIS scores between the two treatment groups.
Quantitative Data Summary:
| Outcome Measure (Day 3) | This compound Group (Mean ± SD) | Meloxicam Group (Mean ± SD) | P-value |
| Pain Severity Score (PSS) | 2.76 ± 0.18 | 3.25 ± 0.23 | 0.032 |
| Pain Interference Score (PIS) | 4.11 ± 0.18 | 4.69 ± 0.16 | 0.013 |
| Outcome Measure (Day 10) | This compound Group (Mean ± SD) | Meloxicam Group (Mean ± SD) | P-value |
| Pain Interference Score (PIS) | 2.23 ± 0.13 | 2.72 ± 0.28 | 0.049 |
Data sourced from a randomized, double-blinded, prospective clinical trial comparing this compound and meloxicam.
Alternative Pain Assessment Methodologies
While the CBPI is a robust and validated tool, other instruments are also used to assess chronic pain in dogs. These include:
-
Liverpool Osteoarthritis in Dogs (LOAD) Score: A 13-item, owner-completed questionnaire that assesses a dog's mobility in various situations.
-
Helsinki Chronic Pain Index (HCPI): An 11-item index scored by veterinarians based on demeanor, behavior, and locomotion.
-
Glasgow Composite Measure Pain Scale (CMPS): A behavior-based acute pain scoring system used in a clinical setting.
These alternatives offer different perspectives on pain assessment, with some relying more on objective veterinary observations. The choice of instrument often depends on the specific objectives of the clinical study.
Visualizing the Research Process
Experimental Workflow for a this compound Clinical Trial using CBPI
A diagram illustrating the typical workflow of a clinical trial evaluating this compound using the CBPI.
Logical Relationship of the Canine Brief Pain Inventory (CBPI) Components
A diagram showing the components of the Canine Brief Pain Inventory and their relationship.
References
- 1. A Prospective, Randomized, Masked, Placebo-Controlled Multisite Clinical Study of this compound, an EP4 Prostaglandin Receptor Antagonist (PRA), in Dogs with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zeropainphilosophy.com [zeropainphilosophy.com]
- 3. assets.elanco.com [assets.elanco.com]
- 4. Canine Brief Pain Inventory Assessment - The Petcare Factory [thepetcarefactory.com]
- 5. research.rug.nl [research.rug.nl]
A Comparative Analysis of the Long-Term Safety Profiles of Grapiprant and Traditional NSAIDs in Canine Osteoarthritis Management
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Grapiprant Versus Cyclooxygenase-Inhibiting Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The management of chronic pain associated with osteoarthritis in canines has long relied on the use of nonsteroidal anti-inflammatory drugs (NSAIDs). While effective, traditional NSAIDs that inhibit cyclooxygenase (COX) enzymes are associated with a well-documented risk of gastrointestinal, renal, and hepatic adverse events. The introduction of this compound, a first-in-class piprant and a selective antagonist of the prostaglandin (B15479496) E2 EP4 receptor, offers a targeted approach to pain and inflammation with a potentially improved long-term safety profile. This guide provides a comprehensive comparison of the long-term safety of this compound versus other commonly used NSAIDs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the long-term safety profiles of this compound and traditional NSAIDs stems from their distinct mechanisms of action. Traditional NSAIDs, such as carprofen (B1668582) and firocoxib (B1672683), exert their anti-inflammatory and analgesic effects by inhibiting the COX-1 and/or COX-2 enzymes.[1][2] This inhibition reduces the production of various prostaglandins, some of which are crucial for maintaining normal physiological functions, such as gastric mucus production and renal blood flow.[1][3]
In contrast, this compound does not inhibit the production of prostaglandins.[4] Instead, it specifically blocks the EP4 receptor, which is the primary mediator of prostaglandin E2 (PGE2)-induced pain and inflammation associated with osteoarthritis. By targeting a specific receptor in the inflammatory cascade, this compound spares the homeostatic functions of other prostaglandins, theoretically reducing the risk of common NSAID-related side effects.
Quantitative Long-Term Safety Data
Direct, long-term, head-to-head comparative safety studies between this compound and other NSAIDs are limited. However, data from individual long-term safety studies and clinical trials provide valuable insights into their respective safety profiles.
| Parameter | This compound (9-Month Study) | Carprofen (2-Month & 4-Month Studies) | Firocoxib (28-Day, 90-Day & 1-Year Studies) |
| Study Population | 36 healthy Beagles | 22 dogs with osteoarthritis (2-month); 110 dogs with osteoarthritis (4-month) | 6 healthy dogs (28-day); Client-owned dogs with osteoarthritis (90-day & 1-year) |
| Dosage | 0, 1, 6, or 50 mg/kg/day | 4 mg/kg/day | 5 mg/kg/day |
| Gastrointestinal Effects | More frequent vomiting and soft/mucoid feces (occasionally with blood) compared to control, but generally mild. No GI ulceration reported. | Severity of vomiting and diarrhea did not differ from placebo in the 2-month study. Withdrawal rate due to GI side effects was low in a large field study. | No adverse effects on GI variables in a 28-day study. Low withdrawal rate due to GI side effects in a 1-year study (5.1%). |
| Renal Effects | No clinically significant changes in renal parameters. | No changes in serum urea (B33335) or creatinine (B1669602) in a 2-month study. No detrimental effects on renal function in a 4-month study. | No significant changes in renal biochemical variables in a 28-day study. |
| Hepatic Effects | No clinically significant changes in hepatic parameters. | No changes in ALP or ALT activity in a 2-month study. No detrimental effects on hepatic function in a 4-month study. | No significant changes in hepatic biochemical variables in a 28-day study. |
| Hematological Effects | No clinically significant changes. | No clinically significant changes. | No adverse effects on hematological variables in a 28-day study. |
Incidence of Adverse Events in Clinical Trials
The following table summarizes the incidence of common adverse events observed in clinical trials for this compound and Carprofen.
| Adverse Event | This compound (28-Day Study) | Carprofen (14-Day Study) |
| Vomiting | 24% (vs. 9% placebo) | 4% (similar to placebo) |
| Diarrhea/Soft Stool | 17% (vs. 13% placebo) | 4% (similar to placebo) |
| Anorexia | 9% (vs. 7% placebo) | 3% (similar to placebo) |
| Lethargy | 6% (vs. 2% placebo) | 1.4% (similar to placebo) |
Experimental Protocols: Long-Term Safety Studies
This compound: 9-Month Oral Safety Study in Beagles
-
Objective: To evaluate the safety of daily oral administration of this compound to healthy dogs.
-
Animals: Thirty-six 9-month-old Beagles (equal numbers of males and females).
-
Methodology: Dogs were randomly assigned to receive this compound via oral gavage at doses of 0 (placebo control), 1, 6, or 50 mg/kg once daily for 9 months. An additional group at 50 mg/kg was monitored for a 30-day recovery period.
-
Parameters Monitored: Daily clinical observations, body weight, food consumption, ophthalmologic and electrocardiographic examinations, and comprehensive hematology, coagulation, and serum chemistry analyses at baseline and periodic intervals. At the end of the study, a full necropsy and histopathological examination of tissues were performed.
-
Key Findings: All dogs remained clinically normal. The most common findings were mild and transient gastrointestinal signs, such as vomiting and soft or mucoid feces, which were more frequent in the this compound-treated groups compared to the control group. There were no drug-related effects on renal, hepatic, or hematological parameters. No gastrointestinal ulceration was observed.
Carprofen: 4-Month Oral Safety and Efficacy Study in Dogs with Osteoarthritis
-
Objective: To confirm the efficacy and safety of continuous daily use of Carprofen in dogs with chronic osteoarthritis.
-
Animals: One hundred and ten client-owned dogs with clinical signs of osteoarthritis.
-
Methodology: Dogs were treated with Carprofen tablets at a dose of 4 mg/kg once daily for four months.
-
Parameters Monitored: Veterinary assessments of lameness, joint movement, and pain on movement were conducted at days 0, 5, 30, 60, 90, and 120. Hematological and serum biochemical parameters (including renal and hepatic function tests) were evaluated at days 0 and 120.
-
Key Findings: The treatment was well-tolerated, with only two dogs withdrawn due to adverse events (gastroenteritis). There were no detrimental effects on hematological, renal, or hepatic functions observed over the four-month period.
Firocoxib: 1-Year Oral Safety and Efficacy Study in Dogs with Osteoarthritis
-
Objective: To evaluate the long-term efficacy and safety of Firocoxib in dogs with osteoarthritis.
-
Animals: Thirty-nine client-owned dogs with osteoarthritis.
-
Methodology: Dogs were treated with Firocoxib at a dose of 5 mg/kg orally once daily for 52 weeks.
-
Parameters Monitored: Veterinary examinations were performed at approximately days 0, 15, 90, 180, 270, and 360. Owner assessments of improvement were also recorded.
-
Key Findings: The withdrawal rate associated with gastrointestinal side effects was low (5.1%). One dog died from a perforating duodenal ulcer after the owner administered a double dose. The study concluded that long-term administration of firocoxib was well-tolerated and effective in managing osteoarthritic pain.
Conclusion
The available long-term safety data suggests that this compound is well-tolerated in dogs, with the most common adverse effects being mild and transient gastrointestinal upset. Its targeted mechanism of action, which avoids the inhibition of COX enzymes responsible for homeostatic functions, appears to translate to a favorable safety profile, particularly concerning the absence of GI ulceration in long-term studies.
Traditional NSAIDs like Carprofen and Firocoxib also demonstrate a good safety profile in many dogs when used according to veterinary guidance, but the inherent risk of more severe gastrointestinal, renal, and hepatic adverse events associated with COX inhibition remains a consideration, especially in patients with pre-existing conditions or those requiring prolonged therapy.
For researchers and drug development professionals, the distinct pharmacological profile of this compound highlights the potential of developing more targeted therapies for inflammatory conditions that minimize off-target effects and improve the long-term safety of chronic pain management. Further head-to-head, long-term comparative studies are warranted to more definitively delineate the safety advantages of EP4 receptor antagonism over traditional COX inhibition in the management of canine osteoarthritis.
References
- 1. Evaluation of the safety of long-term, daily oral administration of this compound, a novel drug for treatment of osteoarthritic pain and inflammation, in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zoetisus.com [zoetisus.com]
- 3. researchgate.net [researchgate.net]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
Safety Operating Guide
Navigating the Safe Disposal of Grapiprant: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Grapiprant, a non-steroidal, anti-inflammatory compound. Adherence to these procedures is vital to minimize environmental impact and ensure a safe laboratory environment.
Core Disposal Procedures
When handling unused or expired this compound, it is imperative to avoid conventional waste streams. Medicines should not be disposed of via wastewater or household waste[1][2][3][4]. The primary methods for proper disposal involve utilizing designated take-back programs or, when unavailable, following specific inactivation and disposal protocols.
Step-by-Step Disposal Protocol:
-
Prioritize Take-Back Programs: The most recommended method for disposing of unused this compound is through established drug take-back schemes.[1] These programs are designed to handle pharmaceutical waste in an environmentally sound manner. Inquire about institutional or local take-back programs for pharmaceutical waste.
-
Consult Safety Data Sheet (SDS): Before handling any chemical for disposal, always refer to its Safety Data Sheet (SDS). The SDS for this compound suggests that the product may be incinerated in a facility equipped with an afterburner and scrubber. It also recommends that excess and expired materials be offered to a licensed hazardous material disposal company.
-
Disposal in Absence of Take-Back Programs: If a take-back program is not accessible, the following procedure can be used for disposal in household trash, though this is a less preferred method:
-
Do not flush the medication down the toilet or wash it down the sink.
-
Mix the this compound tablets with an unpalatable substance such as coffee grounds or cat litter. This step helps to prevent accidental ingestion by animals or humans.
-
Place the mixture in a sealed container, such as a plastic bag or an empty bottle, to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
-
Adherence to Regulations: Ensure that all federal and local regulations regarding the disposal and destruction of this material are strictly followed. Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Environmental and Safety Considerations
Personal Protective Equipment (PPE): When handling this compound for disposal, it is advisable to wear standard laboratory PPE, including gloves and safety glasses. Wash hands thoroughly after handling the product.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Grapiprant
This guide provides crucial safety and logistical information for the handling of Grapiprant in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining personal protective equipment (PPE) standards, operational handling protocols, and appropriate disposal methods.
Personal Protective Equipment (PPE)
A conservative approach to personal protective equipment is recommended when handling this compound, particularly in its pure or powdered form. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade, powder-free nitrile gloves. | Prevents direct skin contact and potential absorption. Double-gloving provides an additional barrier in case of a tear or puncture. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashing. | Protects eyes from dust particles and accidental splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator should be used when handling the solid compound outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the compound. |
| Body Protection | A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. | Provides a barrier against contamination of personal clothing and skin. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
- All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
- Ensure that a properly functioning eyewash station and safety shower are readily accessible.
- Prepare all necessary materials, including vials, solvents, and waste containers, before bringing this compound into the work area.
2. Weighing and Reconstitution:
- Don all required personal protective equipment as outlined in the table above.
- When weighing the solid compound, use a draft shield on the analytical balance within the chemical fume hood to prevent dissemination of the powder.
- To reconstitute, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
3. Post-Handling Procedures:
- After handling, wipe down the work surface in the chemical fume hood with an appropriate cleaning agent.
- Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
- Remove the remaining PPE (gown, inner gloves, eye protection, and respirator) and dispose of disposable items in the appropriate hazardous waste stream.
- Wash hands thoroughly with soap and water after completing all work and before leaving the laboratory.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Follow institutional and local regulations for hazardous waste disposal.
1. Solid Waste:
- Collect any unused solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
- Contaminated disposable labware, such as pipette tips, vials, and plates, should be collected in a designated, lined hazardous waste container. Do not mix with regular laboratory trash.
2. Liquid Waste:
- Collect all liquid waste containing this compound, including stock solutions and media, in a sealed, leak-proof, and clearly labeled hazardous waste container.
- The container must be compatible with the solvents used (e.g., DMSO).
3. Contaminated PPE:
- Dispose of all contaminated PPE, including gloves, gowns, and respirator cartridges, in a designated hazardous waste bag immediately after use.
4. Final Disposal:
- Excess and expired materials, along with all collected hazardous waste, should be offered to a licensed hazardous material disposal company.[2]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
